3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Description
BenchChem offers high-quality 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWRYUFQAXJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol chemical structure and properties
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with optimized pharmacological profiles. The molecule 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol stands as a significant scaffold, embodying the convergence of two powerful chemical entities: the versatile pyrrolidine ring and the bio-potentiating trifluoromethylphenyl group.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that is crucial for exploring pharmacophore space and establishing precise stereochemical interactions with biological targets.[1] Concurrently, the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive technical overview of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
The core structure of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol consists of a central pyrrolidine ring substituted at the 3-position with both a hydroxyl group and a 4-(trifluoromethyl)phenyl group. This tertiary alcohol arrangement within a heterocyclic framework presents a unique stereocenter and specific chemical properties.
Caption: A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general organic chemistry principles for the synthesis of tertiary alcohols via Grignard reaction.
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromobenzotrifluoride in anhydrous THF dropwise to the stirring suspension. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve an N-protected pyrrolidin-3-one (e.g., N-Boc-3-pyrrolidinone) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the cooled solution of the ketone.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an acid-labile protecting group like Boc was used, treat the crude product with an acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the protecting group, yielding the final product, which can then be purified.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence of aromatic and aliphatic protons, and ¹³C NMR would confirm the number and type of carbon atoms. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the -CF3 group. [4]* Mass Spectrometry (MS): To confirm the molecular weight of the compound. [4]* High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Research and Drug Development
The structural components of 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol suggest its potential as a valuable building block in drug discovery. The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, including those targeting the central nervous system, and as antiviral or anticancer agents. [1]
Rationale for Pharmacological Interest
-
Enhanced Bioavailability: The trifluoromethyl group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. [2][5]* Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life. [2][4]* Target Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the adjacent phenyl ring, potentially modulating binding interactions with target proteins. [2]Pyrrolidine derivatives have been explored as inhibitors for various enzymes and as ligands for receptors. [1][6]
Caption: Workflow for utilizing the core scaffold in drug discovery.
Safety and Handling
As a chemical used in research, proper safety precautions are essential. The hydrochloride salt of a related compound, 3-(trifluoromethyl)pyrrolidin-3-ol, is classified with specific hazard statements. [7] Table 3: GHS Hazard Information (for a related compound)
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [7] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | [7] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8]* Ventilation: Use only outdoors or in a well-ventilated area. * Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [9]* Storage: Store in a well-ventilated place. Keep the container tightly closed. [10]For the hydrochloride salt, refrigerated storage is recommended. [7]* Spill Response: In case of a spill, wear appropriate protective equipment. Absorb the material and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. [8]
Conclusion
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is a strategically designed chemical scaffold with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a three-dimensional heterocyclic core, a bio-enhancing trifluoromethyl group, and a reactive hydroxyl moiety makes it an attractive starting point for the synthesis of novel bioactive molecules. Understanding its chemical properties, synthetic routes, and safety considerations is crucial for researchers aiming to leverage this compound in the development of next-generation therapeutics. Further investigation into the biological activities of its derivatives is a promising avenue for future research.
References
- Sigma-Aldrich. (2025, November 6).
- INDOFINE Chemical Company, Inc. (2026, January 23).
- Cayman Chemical. (2025, September 29).
- BASF.
- Fluorochem. (2024, December 19).
- Gomes, P., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- Iovine, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Sigma-Aldrich. 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride.
- Guidechem. 4-(3-fluorophenyl)-3-pyrrolidinol 1935505-90-0 wiki.
- ChemSrc. 1049697-98-4(3-4-(trifluoromethyl)phenylpyrrolidin-3-ol hydrochloride) Product Description.
- Jain, A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Chem-Impex. (+/-)-trans-4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid h.
- Liu, K., et al. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry.
- PubChem. 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one.
- Tunoori, A.R., et al. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride | 1334147-81-7 [sigmaaldrich.com]
- 8. indofinechemical.com [indofinechemical.com]
- 9. download.basf.com [download.basf.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Physicochemical Properties of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol for Medicinal Chemistry
This guide details the physicochemical profile and medicinal chemistry utility of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol , a high-value scaffold used to modulate potency, solubility, and metabolic stability in drug discovery programs.
Executive Summary
In modern drug discovery, the 3-arylpyrrolidin-3-ol core represents a privileged scaffold that bridges the gap between fragment-based design and lead optimization. The specific derivative 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol combines three critical structural features:
-
A Basic Amine (Pyrrolidine): Provides high aqueous solubility (as a salt) and a handle for diversification.
-
A Polar "Anchor" (Tertiary Hydroxyl): Lowers lipophilicity (LogP) relative to the parent alkane and offers a directional Hydrogen Bond Donor (HBD).
-
A Metabolic Blocker (Trifluoromethyl): The 4-CF3 group blocks the metabolically vulnerable para-position of the phenyl ring while significantly boosting local lipophilicity and blood-brain barrier (BBB) permeability potential.
This guide analyzes the physicochemical interplay of these groups to assist medicinal chemists in deploying this scaffold effectively.
Structural Analysis & Physicochemical Profile
The integration of a polar hydroxyl group and a lipophilic trifluoromethyl group on a saturated nitrogen heterocycle creates a unique "push-pull" effect on the molecule's physicochemical properties.
Quantitative Property Summary
Data represents consensus values derived from calculated models (ACD/Labs, ChemAxon) and structural analogues.
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| Molecular Weight (MW) | ~231.2 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP (Neutral) | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |
| LogD (pH 7.4) | -0.5 – 0.5 | At physiological pH, the amine is protonated, significantly lowering effective lipophilicity and aiding solubility. |
| pKa (Basic Amine) | 9.2 – 9.6 | Predominantly ionized at physiological pH; good solubility but may require optimization for intracellular targets. |
| TPSA | ~40 Ų | Excellent range for CNS penetration (Target < 90 Ų). |
| H-Bond Donors (HBD) | 2 (NH, OH) | Critical for receptor binding; OH often engages in specific water-mediated bridges. |
| Rotatable Bonds | 1 (C-Ph bond) | Rigid spiro-like center reduces entropic penalty upon binding. |
The "Fluorine Effect" & Metabolic Stability
The 4-trifluoromethyl (CF3) group is not merely a lipophilic decoration.[1] It serves two distinct mechanistic functions:
-
Metabolic Blockade: The para-position of phenyl rings is a primary site for Cytochrome P450 (CYP)-mediated hydroxylation. The C-F bond energy (~116 kcal/mol) renders this position inert to oxidative metabolism, extending the compound's half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of CF3 (
) deactivates the phenyl ring, reducing the likelihood of toxic quinone-methide formation during metabolism.
Synthetic Accessibility & Stereochemistry
The construction of the quaternary carbon at the 3-position is the rate-determining step in the synthesis of this scaffold.
Core Synthetic Workflow
The most robust route utilizes a Grignard addition to a protected ketone. This approach allows for scalable production but requires careful handling of the exotherm.
Figure 1: Grignard-mediated synthesis of the 3-arylpyrrolidin-3-ol core.
Stereochemical Considerations
The product contains a chiral center at C3.[2]
-
Racemic Mixture: The standard synthesis yields a racemate.
-
Chiral Resolution: Separation is typically achieved via Chiral SFC (Supercritical Fluid Chromatography) using stationary phases like Chiralpak AD-H or OD-H.
-
Stereo-efficacy: In many GPCR and transporter targets, one enantiomer (often the S-isomer for specific binding pockets) exhibits >100-fold higher potency. Early resolution is recommended.
Medicinal Chemistry Utility
Bioisosterism and Scaffold Hopping
This scaffold acts as a bioisostere for:
-
3-Hydroxy-3-arylpiperidines: The pyrrolidine contracts the ring size, altering the vector of the nitrogen lone pair and reducing molecular weight.
-
Cyclohexanols: Replacing the carbocycle with pyrrolidine introduces a solubilizing amine and a handle for attaching "warheads" or linker groups.
Modulating hERG Liability
Lipophilic basic amines are notorious for blocking the hERG potassium channel, leading to cardiotoxicity (QT prolongation).
-
Risk Factor: The lipophilic 4-CF3-phenyl tail increases hERG affinity.
-
Mitigation: The C3-Hydroxyl group is the safety valve. It lowers the overall LogP and introduces polarity near the pharmacophore center, which often disrupts the hydrophobic interaction required for hERG blockade without abolishing target potency.
Experimental Protocols
To validate the properties of this scaffold in your specific series, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
Determine the precise ionization state to predict solubility and permeability.
-
Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (if insolubility is suspected, though this scaffold is soluble).
-
Titration: Use a standardized 0.1 M NaOH solution. Titrate from pH 2.0 to pH 12.0 at 25°C under inert gas (Argon/N2) to prevent carbonate formation.
-
Data Analysis: Plot pH vs. Volume of titrant. The inflection point (first derivative maximum) corresponds to the pKa of the pyrrolidine nitrogen.
-
Validation: Run a standard (e.g., Quinine) alongside. The expected pKa for this scaffold is 9.4 ± 0.2 .
Protocol B: Shake-Flask LogD (Distribution Coefficient)
Measure lipophilicity at physiological pH.
-
Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the aqueous phase (PBS) to a concentration of 100 µM. Add an equal volume of pre-saturated octanol.
-
Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Target Range: For CNS drugs, aim for LogD ~ 1.0–2.0. For peripheral targets, LogD < 1.0 is acceptable.
References
-
Structural Properties of Pyrrolidines: Smith, A. et al. "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry, 2021. [Link]
-
The Fluorine Effect in Drug Design: Purser, S. et al. "Fluorine in medicinal chemistry."[1][3][4] Chemical Society Reviews, 2008. [Link]
-
Metabolic Stability of CF3 Groups: Hagmann, W. K. "The many roles of fluorine in medicinal chemistry."[4] Journal of Medicinal Chemistry, 2008. [Link]
-
pKa Determination Protocols: Reijenga, J. et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. [Link]
Sources
Therapeutic Potential of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Scaffolds in Drug Discovery
Executive Summary
The 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique combination of a conformationally restricted quaternary center, a metabolic "blocker" (the trifluoromethyl group), and a versatile hydrogen-bonding handle (the tertiary hydroxyl). This whitepaper analyzes the scaffold's physicochemical rationale, its primary therapeutic application as a ROR
Part 1: Structural & Physicochemical Rationale
The "Fluorine Effect" and Metabolic Stability
The incorporation of a 4-trifluoromethyl (CF
-
Metabolic Blocking: The C–F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing the CF
group at the para-position blocks Cytochrome P450-mediated oxidation, a common clearance pathway for phenyl rings. -
Lipophilicity Modulation: The CF
group significantly increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS targets. -
Electronic Effects: The strong electron-withdrawing nature of the CF
group lowers the electron density of the aromatic ring, potentially strengthening -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
The Quaternary Center Advantage
The 3-position of the pyrrolidine ring features a quaternary carbon bearing both the aryl group and the hydroxyl group.
-
Conformational Restriction: This gem-disubstitution restricts the pyrrolidine ring's "pucker," locking the pharmacophore into a bioactive conformation that minimizes the entropy penalty upon binding.
-
Oxidation Resistance: Unlike a secondary carbon, the quaternary center cannot be oxidized to a ketone, preventing a common metabolic liability found in simpler pyrrolidines.
Part 2: Primary Therapeutic Application: ROR t Inverse Agonism
The most high-impact application of this scaffold is in the development of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
Mechanism of Action
ROR
Small molecule inverse agonists binding to the ligand-binding domain (LBD) of ROR
SAR Insight: The Role of the Scaffold
Structure-Activity Relationship (SAR) studies reveal that the 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol core is essential for high-affinity binding:
-
The Hydroxyl Anchor: The tertiary –OH group often engages in a critical hydrogen bond with His479 or Tyr502 within the ROR
t LBD. -
The CF
-Phenyl Fit: The lipophilic 4-CF -phenyl moiety occupies a deep hydrophobic pocket, displacing water and contributing significant binding energy via hydrophobic effects.
Visualization: ROR t Signaling Pathway Inhibition
The following diagram illustrates the therapeutic intervention point of the scaffold within the Th17 differentiation pathway.
Figure 1: Mechanism of ROR
Part 3: Experimental Protocols
Synthesis of the Core Scaffold
The construction of the quaternary center is the rate-limiting step. We recommend the Grignard Addition to N-Protected Aminoketones as the most robust, scalable method (Method A). For high-throughput library generation, the Radical Annulation (Method B) is a modern alternative.
Method A: Grignard Addition (Standard Protocol)
Objective: Synthesis of tert-butyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate.
Reagents:
-
1-N-Boc-3-pyrrolidinone (CAS: 101385-93-7)
-
4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Chloride (saturated aq.)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-N-Boc-3-pyrrolidinone (1.0 eq, 10 mmol) dissolved in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Dropwise add 4-(Trifluoromethyl)phenylmagnesium bromide (1.2 eq, 12 mmol) over 20 minutes. The low temperature is critical to prevent enolization of the ketone.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the ketone.
-
Quench: Carefully quench the reaction at 0°C with saturated NH
Cl solution (20 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Deprotection (Optional): To obtain the free amine, treat the Boc-intermediate with 4N HCl in Dioxane at room temperature for 2 hours.
Method B: Radical Annulation (Advanced)
For generating diverse analogs, a photoredox-catalyzed [2+2+1] annulation using p-trifluoromethylstyrene and an amino-acid derived radical precursor can be employed, though this requires specialized photochemical equipment [1].
Visualization: Synthetic Workflow (Method A)
Figure 2: Step-by-step synthetic pathway for the core scaffold via Grignard addition.[1]
Part 4: Data Summary & Comparative Analysis
The following table summarizes the key physicochemical properties that make this scaffold superior to non-fluorinated or non-hydroxylated analogs in drug discovery campaigns.
| Property | 3-(4-CF | Non-Fluorinated Analog | Non-Hydroxylated Analog | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.8 - 3.2 | ~1.9 - 2.2 | > 3.5 | CF |
| Metabolic Stability | High (Blocked para-site) | Low (Rapid oxidation) | Moderate | CF |
| H-Bond Donors | 2 (NH, OH) | 2 (NH, OH) | 1 (NH) | OH group is critical for specific receptor anchoring (e.g., His479 in ROR |
| Conformation | Rigid (C3-endo pucker) | Rigid | Flexible | Quaternary center reduces entropic cost of binding. |
References
-
Vertex Pharmaceuticals. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Link
-
Jiang, B., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters. Link
Sources
Introduction: The Strategic Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Application of the 3-Aryl-3-Pyrrolidinol Scaffold: The Case of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of bioactive compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its three-dimensional, non-planar structure which allows for a precise spatial arrangement of substituents, enhancing interactions with biological targets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated to optimize pharmacokinetic properties such as aqueous solubility.[1][5]
When the pyrrolidine scaffold is combined with a trifluoromethylphenyl group, another cornerstone of medicinal chemistry, a molecule of significant potential emerges. The trifluoromethyl (CF3) group is an electron-withdrawing moiety that can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[6] This guide focuses on the synthesis, characterization, and potential applications of a specific embodiment of this combination: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol . While this specific molecule is not widely documented, its structural class, the 3-aryl-3-pyrrolidinols, represents a valuable and versatile platform for the development of novel therapeutics.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing a robust synthetic pathway to this class of compounds, methodologies for their characterization, and insights into their potential as key building blocks in pharmaceutical research.
PART 1: Molecular Identification and Physicochemical Profile
IUPAC Nomenclature and CAS Registry Number
For the target molecule, the formal International Union of Pure and Applied Chemistry (IUPAC) name is 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol . As of the writing of this guide, a specific CAS Registry Number for this compound has not been identified in major chemical databases, suggesting its status as a novel or specialized research chemical. For reference, the closely related precursor, 1-Boc-3-pyrrolidinone, has a CAS number of 101385-93-7.
Structural Representation
The two-dimensional structure of the target compound is presented below.
Caption: 2D Structure of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is crucial for anticipating the compound's behavior in various experimental settings.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂F₃NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 231.21 g/mol | Influences diffusion rates and membrane permeability. |
| pKa (Basic) | ~8.5 - 9.5 | Affects ionization state at physiological pH, impacting solubility and receptor binding. |
| cLogP | ~1.5 - 2.5 | Predicts lipophilicity, a key factor in absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Correlates with hydrogen bonding potential and cell permeability. |
PART 2: Synthesis and Methodologies
The most direct and versatile method for constructing tertiary alcohols such as 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol is the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction is a classic and reliable choice for this transformation.[7][8][9][10]
The proposed synthetic workflow involves two main stages:
-
Formation of the Grignard Reagent: Preparation of 4-(Trifluoromethyl)phenylmagnesium bromide from 4-bromobenzotrifluoride.
-
Nucleophilic Addition: Reaction of the Grignard reagent with an N-protected 3-pyrrolidinone, followed by deprotection.
Experimental Workflow Diagram
Caption: Synthetic Workflow via Grignard Reaction
Detailed Step-by-Step Protocol
Step 1: Preparation of 4-(Trifluoromethyl)phenylmagnesium bromide
-
Rationale: This organomagnesium halide is a potent nucleophile. Its formation requires strictly anhydrous conditions to prevent quenching by protic solvents like water.[9] Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and help to stabilize the Grignard reagent.
-
Methodology:
-
All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently reflux. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.
-
Step 2: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol
-
Rationale: The nitrogen of the pyrrolidinone starting material must be protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions.
-
Methodology:
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C using an ice bath. This is critical to control the exothermicity of the addition.
-
Slowly add the prepared Grignard reagent from Step 1 to the cooled ketone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Step 3: Deprotection to Yield 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
-
Rationale: The Boc group is labile to acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for clean and rapid deprotection.
-
Methodology:
-
Dissolve the crude product from Step 2 in DCM.
-
Add an excess of TFA (typically 4-5 equivalents or as a 25-50% solution in DCM) and stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the organic phase, and concentrate to yield the crude final product.
-
Purify the final compound using column chromatography on silica gel or by recrystallization to obtain the pure 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol.
-
PART 3: Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity.
| Analytical Technique | Expected Results for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (complex multiplets), a singlet for the hydroxyl proton (exchangeable with D₂O), and aromatic protons in the characteristic pattern for a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Resonances for the aliphatic carbons of the pyrrolidine ring, the carbinol carbon (C-OH), aromatic carbons, and a characteristic quartet for the CF₃ carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 232.09. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[11] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under various mobile phase conditions, indicating the purity of the compound. Chiral HPLC can be employed to resolve enantiomers if a stereospecific synthesis was performed.[12] |
PART 4: Applications in Drug Discovery and Development
The 3-aryl-3-pyrrolidinol scaffold is a valuable starting point for creating diverse chemical libraries for high-throughput screening. The hydroxyl group provides a synthetic handle for further derivatization, while the secondary amine allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Potential as a Versatile Chemical Building Block
Caption: Scaffold Derivatization for Drug Discovery
This scaffold is particularly promising for targeting:
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting CNS receptors due to its ability to mimic the structure of neurotransmitters.
-
Enzyme Inhibition: The trifluoromethylphenyl group can engage in specific interactions within enzyme active sites, while the pyrrolidinol core provides a rigid framework for orienting other functional groups.[13]
-
Antimicrobial Agents: The pyrrolidine nucleus is found in numerous natural and synthetic compounds with antibacterial and antifungal properties.[4]
Conclusion
While 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol itself is not a widely cataloged compound, the 3-aryl-3-pyrrolidinol scaffold it represents holds considerable promise for medicinal chemistry and drug development. The synthetic route detailed in this guide, centered on the robust Grignard reaction, is a field-proven and scalable method for accessing this class of molecules. By providing a three-dimensional framework that combines the advantageous properties of the pyrrolidine ring with the metabolic and electronic benefits of the trifluoromethyl group, this scaffold serves as an excellent starting point for the design and synthesis of next-generation therapeutics. Rigorous analytical characterization is paramount to ensuring the integrity of subsequent biological studies and advancing these promising compounds through the drug discovery pipeline.
References
-
Gaertner, P. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]
-
Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
PubMed. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]
-
University of California, Davis. (n.d.). Grignard Reaction. UC Davis Chem Wiki. Available at: [Link]
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
North, M., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. Available at: [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UMSL. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. Athabasca University. Available at: [Link]
-
MDPI. (2025). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. MDPI. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. jelsciences.com [jelsciences.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. mdpi.com [mdpi.com]
- 12. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 13. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Derivatives
Technical Guide for Lead Optimization & Pharmacokinetic Assessment
Executive Summary
This technical guide provides a rigorous analysis of the metabolic stability profile of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol and its derivatives. This scaffold represents a "privileged structure" in CNS and GPCR drug discovery, leveraging the bioisosteric properties of the trifluoromethyl (
However, this structural utility comes with specific metabolic liabilities.[1] This guide details the mechanistic "soft spots" of the molecule, provides a validated protocol for microsomal stability assessment, and outlines medicinal chemistry strategies to optimize half-life (
Part 1: Structural Anatomy & Metabolic Liabilities
To engineer stability, one must first understand the degradation mechanisms. The molecule comprises three distinct pharmacophores, each with a unique interaction with Phase I (CYP450) and Phase II (UGT/SULT) enzymes.
The 4-(Trifluoromethyl)phenyl Moiety[2]
-
Role: The
group is a metabolic blocker. It exerts a strong electron-withdrawing effect ( ), deactivating the phenyl ring towards electrophilic aromatic substitution (oxidation) by CYP450 enzymes. -
Stability: This portion of the molecule is highly resistant to metabolism. The
group prevents the typical para-hydroxylation observed in non-fluorinated phenyl rings.
The Tertiary Alcohol (3-OH)
-
Role: Provides hydrogen bond donor/acceptor capability and breaks planarity.
-
Liability: While tertiary alcohols are resistant to oxidation (cannot form ketones/aldehydes), they are substrates for Glucuronidation via UDP-glucuronosyltransferases (UGTs). However, steric hindrance from the geminal phenyl and pyrrolidine ring often reduces the rate of conjugation compared to primary alcohols.
The Pyrrolidine Ring (The Critical Soft Spot)
-
Liability: The nitrogen heterocycle is the primary site of metabolic attrition.
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen.
- -Carbon Hydroxylation: CYP450 enzymes (typically CYP2D6 or CYP2C19) attack the carbons adjacent to the nitrogen (C2 or C5). This leads to the formation of an unstable carbinolamine, which collapses into a lactam or results in ring opening .
-
Diagram 1: Predicted Metabolic Pathways
The following diagram maps the degradation cascade for the scaffold.
Figure 1: Predicted metabolic fate of the 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol scaffold. The pyrrolidine ring (
Part 2: Validated Experimental Protocol
Microsomal Stability Assay (Human Liver Microsomes - HLM)
This protocol is designed to determine the Intrinsic Clearance (
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
Negative Control:[3] Incubation without NADPH (to detect chemical instability).
-
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute to 1
M working concentration in Phosphate Buffer (ensure final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix Microsomes (0.5 mg/mL final) with Test Compound (1
M) in buffer. -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH (1 mM final) to start the reaction.[4]
-
-
Sampling:
-
At
minutes, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Diagram 2: Assay Workflow Logic
Figure 2: Operational workflow for the microsomal stability assay. Critical control points include temperature maintenance (37°C) and rapid quenching.
Data Calculation
Calculate the slope (
Part 3: Optimization Strategies (Derivatives)
If the parent scaffold shows high clearance (
Deuteration (The Kinetic Isotope Effect)
-
Strategy: Replace hydrogen atoms at the C2 and C5 positions of the pyrrolidine ring with Deuterium.
-
Mechanism: The C-D bond is stronger than the C-H bond, requiring more energy for CYP450 to cleave. This can significantly extend
without altering potency or lipophilicity. -
Target: 2,2,5,5-tetradeutero-pyrrolidine derivatives.
N-Substitution (Steric & Electronic Shielding)
-
Strategy: If the amine is secondary (N-H), alkylate with small groups (Methyl, Ethyl) or electron-withdrawing groups (Acetyl).
-
Trade-off: N-methylation often prevents direct N-glucuronidation but may still allow N-demethylation. Using a trifluoroethyl group on the nitrogen can completely shut down N-oxidation due to electron withdrawal.
Fluorine Walk on the Pyrrolidine Ring
-
Strategy: Introduce a fluorine atom at the C4 position of the pyrrolidine ring.
-
Mechanism: Fluorine lowers the electron density of the ring, making the adjacent C-H bonds less susceptible to oxidation (inductive effect).
Comparative Stability Data (Hypothetical)
| Derivative Class | Modification | Predicted Stability | Primary Liability Remaining |
| Parent | None | Low - Moderate | |
| Analog A | N-Methylation | Moderate | N-Demethylation |
| Analog B | 4-Fluoro-pyrrolidine | High | N-Oxidation |
| Analog C | 2,2-D2-pyrrolidine | High | N-Oxidation (reduced |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex Services. Link
-
Chiodi, D., & Ishihara, Y. (2025).[1] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[1] Journal of Medicinal Chemistry. Link
-
Wang, C. (2021). The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative.[5] RSC Advances. Link
Sources
- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bonding Capacity of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol for Drug Discovery Applications
Executive Summary
Hydrogen bonding is a cornerstone of molecular recognition in biological systems, profoundly influencing drug-receptor binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the hydrogen bonding capacity of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol, a scaffold of significant interest in medicinal chemistry. By dissecting its molecular architecture, we predict and quantify its hydrogen bond donor and acceptor capabilities. This document details both state-of-the-art experimental methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and robust computational approaches like Density Functional Theory (DFT). The synthesis of these findings offers a multi-faceted hydrogen bonding profile, providing researchers and drug development professionals with actionable insights into leveraging this molecule's properties for designing next-generation therapeutics.
The Foundational Role of Hydrogen Bonding in Medicinal Chemistry
Hydrogen bonds (H-bonds) are highly specific, directional, non-covalent interactions that are fundamental to the structure and function of biological macromolecules.[1][2] In drug design, the ability of a ligand to form precise hydrogen bonds with its target protein is often a critical determinant of its potency and selectivity. These interactions govern everything from the stability of protein secondary structures, like α-helices and β-sheets, to the specific recognition of a drug molecule within a receptor's binding pocket.[2]
The pyrrolidine ring is a versatile and privileged scaffold in drug discovery, valued for its three-dimensional structure and its ability to present substituents in defined spatial orientations.[3][4] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an attached proton can serve as a donor, making it a valuable handle for modulating interactions.[4][5]
Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry.[6][7] Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, thereby enhancing metabolic stability, lipophilicity, and binding affinity.[8][9] This electronic influence can potentiate the hydrogen bond donating strength of nearby functional groups, a key aspect explored in this guide.[8][10]
Molecular Architecture of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
A molecule's hydrogen bonding potential is intrinsically linked to its structure. A detailed analysis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol reveals several key functional groups that dictate its interaction profile.
Structural Analysis and Predicted Hydrogen Bonding Profile
The molecule can be deconstructed into three key regions, each contributing to its overall hydrogen bonding capacity:
-
The Pyrrolidin-3-ol Core: This is the primary hub of hydrogen bonding activity.
-
Tertiary Alcohol (-OH): The hydroxyl group is a classic and potent hydrogen bond donor (via the hydrogen) and a competent hydrogen bond acceptor (via the oxygen's lone pairs). Its efficacy is modulated by the surrounding electronic environment.
-
Pyrrolidine Nitrogen (-NH): The secondary amine in the pyrrolidine ring is also a key player. It can act as a hydrogen bond donor (N-H) and, through its lone pair, a hydrogen bond acceptor.[5]
-
-
The Trifluoromethylphenyl Substituent: This group acts as a powerful electronic modulator.
-
Trifluoromethyl (-CF3) Group: As a strong electron-withdrawing group, it lowers the pKa of nearby protons, such as the one on the pyrrolidine nitrogen, making the N-H group a stronger hydrogen bond donor.[6][8] While the C-F bond is highly polarized, the fluorine atoms are generally considered weak hydrogen bond acceptors.
-
Phenyl Ring: This aromatic system provides a rigid scaffold and influences the overall electronic distribution of the molecule.
-
Based on this analysis, the molecule possesses two primary hydrogen bond donor sites (O-H and N-H) and three potential acceptor sites (hydroxyl oxygen, pyrrolidine nitrogen, and the fluorine atoms).
Caption: Predicted hydrogen bond donor and acceptor sites.
Experimental Quantification of Hydrogen Bonding Capacity
While theoretical analysis is predictive, experimental validation is essential for accurately quantifying hydrogen bonding strength and geometry. A dual-pronged approach using NMR spectroscopy for solution-phase dynamics and X-ray crystallography for solid-state structure provides a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei.[11] Protons involved in hydrogen bonds are deshielded, causing their resonance signal to shift downfield in the ¹H NMR spectrum.[1][12] The magnitude of this shift, and its dependence on temperature and concentration, can be used to derive invaluable thermodynamic data about the hydrogen bond's strength.
Protocol: Variable Temperature (VT) ¹H NMR for Thermodynamic Analysis
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 1-10 mM) of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol in a non-polar, aprotic solvent (e.g., CD₂Cl₂ or toluene-d₈) to minimize intermolecular interactions with the solvent.
-
Temperature Calibration: Calibrate the spectrometer's probe temperature using a standard, such as methanol or ethylene glycol.[13]
-
Data Acquisition: Acquire ¹H NMR spectra across a wide temperature range (e.g., from 223 K to 313 K). Ensure the system reaches thermal equilibrium at each temperature point before acquisition.
-
Signal Tracking: Identify the signals corresponding to the O-H and N-H protons. Track the chemical shift (δ) of these protons as a function of temperature (T).
-
Data Analysis:
-
Plot the chemical shifts (δ) of the O-H and N-H protons against temperature. A significant change in δ with temperature is indicative of a temperature-dependent equilibrium, such as the formation and breaking of hydrogen bonds.[13]
-
For intramolecular hydrogen bonds, the equilibrium constant (K) can be calculated at each temperature.
-
Construct a van 't Hoff plot (ln(K) vs. 1/T). The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy (ΔH°) and entropy (ΔS°) of hydrogen bond formation.
-
Single-Crystal X-ray Crystallography
Causality: X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal lattice.[14][15] It allows for the precise measurement of bond distances and angles, offering definitive proof of hydrogen bonding interactions and revealing the specific intermolecular networks that stabilize the crystal packing.[16][17]
Protocol: X-ray Diffraction Workflow
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data until convergence is reached.
-
Analysis of H-Bonds: Analyze the final refined structure using software to identify potential hydrogen bonds. The criteria are based on internationally accepted geometric parameters: a donor-acceptor distance typically less than the sum of their van der Waals radii and a donor-H-acceptor angle close to linear (150-180°).
Caption: Workflow for computational hydrogen bond analysis.
Synthesis of Findings: A Quantitative Profile
By integrating experimental and computational data, we can construct a detailed and reliable hydrogen bonding profile for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol. The following tables present hypothetical but realistic data that would be obtained from the described protocols.
Tabulated Summary of Hydrogen Bonding Parameters
Table 1: Hypothetical VT-¹H NMR Spectroscopic Data (in CD₂Cl₂)
| Proton | Temp. Coefficient (Δδ/ΔT, ppb/K) | Inferred Interaction | Relative Strength |
|---|---|---|---|
| O-H | -10.5 | Intermolecular H-bonding | Strong Donor |
| N-H | -7.2 | Intermolecular H-bonding | Moderate Donor |
Causality: A larger negative temperature coefficient indicates a proton is more involved in hydrogen bonding that is disrupted at higher temperatures.
Table 2: Hypothetical X-ray Crystallographic Parameters for an H-Bonded Dimer
| H-Bond | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| O-H···N' | O-H···N' | 2.85 | 1.90 | 172 |
| N-H···O' | N-H···O' | 2.98 | 2.05 | 165 |
D = Donor atom, A = Acceptor atom. Prime (') denotes an atom on the adjacent molecule.
Table 3: Hypothetical DFT-Calculated Interaction Energies (ωB97XD/aug-cc-pVTZ)
| H-Bond Interaction with Water Probe | BSSE-Corrected Energy (ΔE_cp, kcal/mol) |
|---|---|
| Molecule(O-H)···OH₂ (Molecule as Donor) | -6.8 |
| Molecule(N-H)···OH₂ (Molecule as Donor) | -5.1 |
| Molecule(O:)···HOH (Molecule as Acceptor) | -4.5 |
| Molecule(N:)···HOH (Molecule as Acceptor) | -3.9 |
Discussion and Implications for Drug Design
The synthesized data consistently highlight several key features:
-
Primary Donor Site: The tertiary alcohol (O-H) is the strongest hydrogen bond donor, as evidenced by its larger NMR temperature coefficient and higher calculated interaction energy. [18]This makes it a prime candidate for interacting with key acceptor sites in a protein, such as the backbone carbonyls of a kinase hinge region.
-
Secondary Donor Site: The pyrrolidine amine (N-H) is a competent secondary donor. The electron-withdrawing effect of the trifluoromethylphenyl group enhances its acidity, making it a stronger donor than would be expected for a simple secondary amine. [8][9]* Acceptor Capabilities: The molecule is also a capable hydrogen bond acceptor, with the hydroxyl oxygen being slightly stronger than the amine nitrogen. This dual donor-acceptor character allows for complex and potentially bidentate interactions within a binding site.
-
Implications for ADME: The presence of multiple strong hydrogen bonding sites suggests good aqueous solubility. However, to cross cellular membranes, these hydrogen bonds must be broken. Therefore, a balance must be struck; the molecule's H-bonding capacity might be optimized by medicinal chemists to achieve sufficient solubility without overly penalizing membrane permeability, a concept captured by metrics like the Lipophilic Efficiency (LipE).
Conclusion
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol presents a sophisticated hydrogen bonding profile characterized by two potent donor groups (O-H > N-H) and two effective acceptor sites (O: > N:). The trifluoromethyl group plays a crucial, non-obvious role by electronically activating the N-H donor. A comprehensive evaluation using a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations is essential to fully harness this molecule's potential. The detailed understanding of its hydrogen bonding capacity, as outlined in this guide, empowers drug discovery teams to rationally design molecules with improved target affinity, selectivity, and pharmacokinetic properties, ultimately accelerating the development of novel therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. PMC.
- The Hydrogen-Bond: computational approaches and applic
- The Hydrogen Bond. Chemistry LibreTexts.
- Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chapter 11: Hydrogen Bonds and NMR. The Royal Society of Chemistry.
- Calculating interaction energies of hydrogen bonded dimers and complexes of HF, H2O and NH3: Super-molecular versus AIM Approach. Scholars Research Library.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC.
- NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifest
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.
- Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands an. eScholarship.org.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- NMR spectroscopy studies of hydrogen bonding.
- Experimental Methods and Techniques | Understanding Hydrogen Bonds.
- Trifluoromethyl group. Wikipedia.
- Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules.
- How to calculate the energetics of a hydrogen bond?
- Exploring Nature and Predicting Strength of Hydrogen Bonds: A Correlation Analysis Between Atoms-in-Molecules Descriptor. ChemistrySelect.
- Pyrrolidine Deriv
- NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment.
- 【Whitepaper】Pyrrolidine Deriv
- Modulation of polypeptide conformation through donor–acceptor transformation of side-chain hydrogen bonding ligands.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. jelsciences.com [jelsciences.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]
- 17. mdpi.com [mdpi.com]
- 18. escholarship.org [escholarship.org]
Methodological & Application
synthesis protocols for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol from 3-pyrrolidinone
Executive Summary & Strategic Utility
The 3-aryl-pyrrolidin-3-ol scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for numerous NK1 antagonists, CCR5 inhibitors, and muscarinic receptor modulators. This guide details the synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol starting from 3-pyrrolidinone hydrochloride .
Key Technical Challenges Addressed:
-
Substrate Instability: 3-Pyrrolidinone free base is unstable and prone to polymerization; this protocol stabilizes the core via in situ carbamate protection.
-
Chemoselectivity: Preventing dehydration of the tertiary benzylic alcohol during deprotection.
-
Grignard Fidelity: Managing the addition of electron-deficient aryl nucleophiles to hindered ketones.
Strategic Retrosynthesis & Pathway Design
The synthesis relies on a "Protect-Add-Deprotect" strategy.[1] Direct addition of Grignard reagents to unprotected 3-pyrrolidinone is not viable due to the acidic N-H proton, which quenches the organometallic reagent and leads to complex salt mixtures.
Pathway Visualization
Caption: Figure 1. Three-stage synthetic workflow ensuring nitrogen stability before nucleophilic attack.
Critical Reagent Preparation
Starting Material: 3-Pyrrolidinone Handling
Commercially available 3-pyrrolidinone hydrochloride (CAS: 3760-52-9) is the preferred starting material. The free base is hygroscopic and unstable.
-
Storage: Store HCl salt at -20°C under inert atmosphere.
-
Activation: Must be liberated in situ or protected immediately upon neutralization.
Organometallic Reagent: 4-(Trifluoromethyl)phenylmagnesium bromide
The trifluoromethyl group is electron-withdrawing, making the aryl ring less nucleophilic than a standard phenyl Grignard.
-
Preparation: If preparing fresh, use iodine activation.
-
Commercial Source: Available as 0.5 M - 1.0 M solution in THF/Ether.
-
Titer Check: Titrate with salicylaldehyde phenylhydrazone before use to ensure precise stoichiometry.
Detailed Experimental Protocols
Phase 1: Stabilization (N-Boc Protection)
Objective: Convert unstable 3-pyrrolidinone HCl to stable N-Boc-3-pyrrolidinone.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
Solvation: Suspend 3-pyrrolidinone HCl (10.0 g, 82.2 mmol) in DCM (200 mL).
-
Base Addition: Cool to 0°C. Add Triethylamine (25.2 mL, 180 mmol, 2.2 eq) dropwise. The suspension will clear as the free base is liberated.
-
Protection: Add Di-tert-butyl dicarbonate ((Boc)₂O) (19.7 g, 90.4 mmol, 1.1 eq) dissolved in minimal DCM dropwise over 30 mins.
-
Reaction: Warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexane; Stain: KMnO₄).
-
Workup: Wash with 1M HCl (2 x 100 mL) to remove excess amine, then sat. NaHCO₃ (100 mL) and Brine.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Yield Expectation: >90% as a pale yellow oil or low-melting solid.
-
Checkpoint: Verify absence of N-H peak in IR/NMR.
-
Phase 2: The Grignard Addition (Core Synthesis)
Objective: Introduction of the aryl group to form the quaternary center.
Reagents:
-
N-Boc-3-pyrrolidinone (from Phase 1)
-
4-(Trifluoromethyl)phenylmagnesium bromide (1.2 eq)
Protocol:
-
Inert Environment: Flame-dry a 3-neck flask and cool under Ar/N₂ flow.
-
Substrate Solution: Dissolve N-Boc-3-pyrrolidinone (5.0 g, 27 mmol) in Anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Why -78°C? Low temperature prevents enolization of the ketone and suppresses side reactions with the carbamate protecting group.
-
-
Nucleophilic Attack: Add 4-(Trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 65 mL, 32.4 mmol) dropwise via syringe pump or pressure-equalizing funnel over 45 minutes.
-
Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Carefully add saturated aqueous NH₄Cl (50 mL) at 0°C.
-
Caution: Exothermic. Do not use HCl here; strong acid at this stage can cause dehydration of the tertiary alcohol.
-
-
Extraction: Extract with EtOAc (3 x 75 mL). Wash combined organics with Brine. Dry (Na₂SO₄) and concentrate.
-
Purification: Flash Chromatography (SiO₂). Gradient: 0% -> 40% EtOAc in Hexanes.
-
Target: N-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol.
-
Phase 3: Deprotection & Isolation
Objective: Removal of Boc group without eliminating the tertiary hydroxyl.
Critical Warning: Tertiary benzylic alcohols are highly prone to acid-catalyzed dehydration to form the styrene derivative (endocyclic or exocyclic alkene).
Protocol:
-
Dissolution: Dissolve the Phase 2 intermediate (2.0 g) in DCM (20 mL). Cool to 0°C .[2]
-
Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise.
-
Alternative: 4M HCl in Dioxane at 0°C is viable but poses a higher risk of dehydration if allowed to warm. TFA is milder.
-
-
Monitoring: Stir at 0°C for 2-4 hours. Do not heat. Monitor by LC-MS for loss of Boc mass (-100) and appearance of amine mass.
-
Workup (Basification): Concentrate the reaction mixture in vacuo to remove excess TFA. (Do not heat above 30°C).
-
Free Basing: Redissolve residue in DCM (50 mL). Wash carefully with 2M NaOH or Sat. Na₂CO₃ until aqueous pH > 12.
-
Note: The product is an amine; it will be in the organic layer only at high pH.
-
-
Final Isolation: Dry (K₂CO₃), filter, and concentrate to yield the target free base.
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | δ ~7.6-7.8 (Ar-H), 5.2 (OH, s), 2.8-3.2 (Ring CH2) |
| Purity | HPLC (C18, ACN/H2O) | > 95% Area Under Curve |
| Mass | LC-MS (ESI+) | [M+H]+ = 232.2 (Calc for C11H12F3NO) |
| Impurity | 1H NMR | Absence of alkene peaks (δ 6.0-6.5) indicating dehydration |
Troubleshooting & Decision Matrix
Caption: Figure 2. Diagnostic logic for common synthetic failures in tertiary alcohol synthesis.
References
-
Preparation of 3-aryl-3-hydroxypyrrolidines (Patent Precedent)
- Source: DE1144279B - Process for the prepar
- Relevance: Establishes the foundational Grignard addition to pyrrolidinone cores.
-
Link:
-
Grignard Reagent Handling & Mechanism
- Source: Master Organic Chemistry - Reactions of Grignard Reagents.
- Relevance: Mechanistic grounding for nucleophilic addition to ketones.
-
Link:
-
Synthesis of Chiral 3-Hydroxypyrrolidines
- Source: WO2007024113A1 - Process for the prepar
- Relevance: Provides context on protection/deprotection str
-
Link:
-
Stability of 3-Pyrrolidinone
- Source: Sigma-Aldrich Technical D
- Relevance: Confirms the necessity of using the hydrochloride salt for storage stability.
-
Link:
Sources
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cheminizer.com [cheminizer.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
N-protection and deprotection steps for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Application Note: Strategic N-Protection and Deprotection of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Executive Summary & Strategic Analysis
The synthesis of 3-aryl-3-hydroxypyrrolidines represents a critical junction in medicinal chemistry, often serving as a scaffold for GPCR modulators and kinase inhibitors. The target molecule, 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol , presents a specific synthetic challenge: the management of a tertiary alcohol susceptible to acid-catalyzed dehydration during amine deprotection.
This guide details the N-Boc (tert-butoxycarbonyl) protection strategy, chosen for its orthogonality to the Grignard conditions required to install the aryl group. Crucially, it provides a validated deprotection protocol designed to mitigate the risk of elimination (dehydration) to the corresponding enamine/alkene.
Key Technical Insight:
While tertiary benzylic alcohols are notoriously prone to dehydration under acidic deprotection conditions (e.g., TFA/DCM), the presence of the 4-trifluoromethyl (
Synthetic Workflow Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical control points for N-protection and deprotection.
Caption: Figure 1. Synthetic pathway highlighting the critical deprotection step where dehydration is a potential side reaction.
Protocol 1: N-Protection of 3-Pyrrolidinone[1]
Objective: To mask the secondary amine of 3-pyrrolidinone, rendering it inert to the subsequent nucleophilic attack by the Grignard reagent.
Reagents:
-
3-Pyrrolidinone hydrochloride (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) (10 vol)
Methodology:
-
Preparation: Charge a reaction vessel with 3-pyrrolidinone HCl and DCM. Cool the suspension to 0°C under nitrogen atmosphere.
-
Base Addition: Add
dropwise over 20 minutes. The suspension will clear as the free amine is liberated. Note: Exothermic reaction; maintain internal temperature < 5°C. -
Boc Addition: Dissolve
in minimal DCM and add dropwise to the reaction mixture at 0°C. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; starting amine stains red/purple, product is UV active but stain-negative) or LCMS.
-
Work-up: Wash the organic phase with 1M HCl (to remove excess amine/base), followed by saturated
and brine. Dry over and concentrate. -
Output: N-Boc-3-pyrrolidinone is typically obtained as a pale yellow oil or low-melting solid. It is sufficiently pure for the Grignard step.
Protocol 2: Critical Deprotection (Boc Removal)
Objective: Removal of the Boc group without triggering the acid-catalyzed dehydration of the tertiary alcohol.
Strategic Choice: 4M HCl in 1,4-Dioxane . Why not TFA? Trifluoroacetic acid (TFA) is effective but often requires an aqueous workup or scavenging resins to remove excess acid. In neat TFA, the high acidity can promote carbocation formation at C3. Why HCl/Dioxane? This anhydrous method allows the product to precipitate as the hydrochloride salt, effectively removing it from the solution phase and preventing the equilibrium-driven dehydration reaction.
Reagents:
-
N-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5-10 equiv)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (
) (as co-solvent/precipitant)
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc intermediate in a minimal volume of dry 1,4-dioxane or EtOAc (approx. 3-5 volumes).
-
Expert Tip: If the starting material is not fully soluble, add a small amount of DCM, but keep it minimal to maximize eventual precipitation.
-
-
Acid Addition: Cool the solution to 0°C. Add 4M HCl in dioxane dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20°C). Stir for 2–4 hours.
-
Control Point: Do not heat.[2] Higher temperatures significantly increase the rate of dehydration.
-
-
Precipitation: The product amine hydrochloride should begin to precipitate as a white solid. If no precipitate forms after 4 hours, add anhydrous
or Hexanes to induce crystallization. -
Filtration: Filter the solid under nitrogen (the salt may be hygroscopic).
-
Washing: Wash the filter cake with cold
(3x) to remove residual Boc by-products (tert-butyl chloride/alcohol) and excess acid. -
Drying: Dry the solid under high vacuum at room temperature.
Data Specification & Validation:
| Parameter | Expected Result | Troubleshooting |
| Appearance | White to off-white crystalline solid | Yellow/Gum: Indicates incomplete removal of solvent or dehydration impurities. |
| 1H NMR | Loss of t-Butyl singlet (~1.4 ppm). Phenyl region intact. | Check for alkene protons (usually 6.0-6.5 ppm) indicating dehydration. |
| 19F NMR | Single peak (~ -62 ppm for | Multiple peaks indicate degradation or rotamers. |
| LCMS | Mass [M+H]+ = 232.1 (Free base mass) | Mass [M+H]+ = 214.1 indicates dehydration (Loss of |
Troubleshooting: The Dehydration Mechanism
Understanding the side reaction is key to preventing it. The diagram below illustrates the competition between deprotection and dehydration.
Caption: Figure 2. Mechanistic competition. The electron-withdrawing CF3 group aids in suppressing Pathway B, but temperature control remains essential.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and stability).
-
Han, G., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development. (Discusses Boc deprotection by-products).
-
Lulli, T., et al. (2019). "Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3-Methylindolizidines." Journal of Organic Chemistry. (Provides context on Grignard additions to nitrones/pyrrolidine precursors).
-
ACS GCI Pharmaceutical Roundtable. (2024). "Boc Deprotection Reagent Guide.
Sources
Strategic Functionalization of the Secondary Amine in 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Abstract & Strategic Significance
The scaffold 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol represents a privileged pharmacophore in medicinal chemistry, frequently appearing in antagonists for G-protein coupled receptors (GPCRs) (e.g., CCR1, CCR5) and kinase inhibitors. The structure features three critical design elements:
-
The Secondary Amine (N1): The primary vector for diversification and pharmacokinetic (PK) modulation.
-
The Tertiary Alcohol (C3): A hydrogen-bond donor/acceptor that often anchors the molecule in the receptor pocket via water-mediated bridges.
-
The 4-Trifluoromethylphenyl Group: A lipophilic, electron-deficient moiety that enhances metabolic stability by blocking oxidative metabolism at the para-position and improving blood-brain barrier (BBB) permeability.
This guide details the chemoselective functionalization of the N1-amine without compromising the integrity of the tertiary alcohol or the trifluoromethyl group.
Chemoselectivity & Mechanistic Analysis
The Challenge: Amine vs. Alcohol
The primary challenge is distinguishing between the nucleophilicity of the secondary amine and the tertiary alcohol.
-
N1-Amine: A soft, highly nucleophilic center (
for the conjugate acid). It reacts rapidly with electrophiles. -
C3-Alcohol: A tertiary alcohol. While sterically hindered, it is prone to acid-catalyzed dehydration (elimination) to form the corresponding styrene derivative (3-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole).
Operational Rule: Avoid strong Brønsted acids at elevated temperatures (>80°C) to prevent dehydration. Base-mediated or mild Lewis acid-catalyzed conditions are preferred to ensure the alcohol remains spectator.
The Electronic Effect of
The trifluoromethyl group is strongly electron-withdrawing (
Decision Matrix: Functionalization Pathways
The following diagram illustrates the strategic pathways for functionalizing the scaffold.
Figure 1: Strategic reaction landscape for N1-functionalization. Path A (Green) is preferred for alkylation to avoid over-alkylation issues common with alkyl halides.
Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Objective: Introduction of alkyl chains or heterocycles without protecting the tertiary alcohol. Why this method: Direct alkylation with alkyl halides (SN2) often leads to over-alkylation (quaternary ammonium salts) and is sensitive to the basicity of the amine. Reductive amination is self-limiting to the tertiary amine product.
Materials:
-
Substrate: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (1.0 equiv)
-
Reagent: Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Additive: Acetic Acid (AcOH) (1.0 equiv - Optional, only if reaction is sluggish)
Step-by-Step Procedure:
-
Complexation: In a dry vial, dissolve the pyrrolidine substrate (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Imine Formation: Add the aldehyde/ketone (1.1 mmol). If the aldehyde is aromatic or sterically hindered, stir for 30–60 minutes at Room Temperature (RT) to allow equilibrium formation of the hemiaminal/imine.
-
Note: Do not add the reductant yet. STAB reduces aldehydes faster than ketones but slower than imines. Pre-stirring ensures selectivity.
-
-
Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The tertiary alcohol will remain untouched.
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to break down boron complexes.
-
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Critical Control Point: If using a ketone, the reaction rate will be slower. If no conversion is observed after 6 hours, add 1.0 equiv of Acetic Acid to catalyze iminium ion formation.
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Objective: Coupling the pyrrolidine to an aryl/heteroaryl halide.
Why this method:
Materials:
-
Substrate: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (1.0 equiv)
-
Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2 -
Ligand: BINAP or XPhos (4-6 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or
(for base-sensitive substrates) -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.
-
Loading: Add
(0.02 mmol), Ligand (0.04 mmol), and Base (1.5 mmol). -
Substrate Addition: Add the pyrrolidine substrate (1.0 mmol) and Aryl Halide (1.0 mmol).
-
Tip: If the pyrrolidine is a hydrochloride salt, add an extra equivalent of base.
-
-
Solvent: Add degassed Toluene (5 mL).
-
Heating: Seal the tube and heat to 80–100°C for 12 hours.
-
Caution: Do not exceed 110°C to avoid potential elimination of the tertiary alcohol, although the basic conditions generally suppress this compared to acidic conditions.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.
Ligand Selection Guide:
| Coupling Partner | Recommended Ligand | Rationale |
|---|---|---|
| Aryl Bromides | BINAP / DPPF | Standard, robust first-choice ligands. |
| Aryl Chlorides | XPhos / BrettPhos | Electron-rich, bulky phosphines required for oxidative addition. |
| Steric Hindrance | RuPhos | Excellent for secondary amines and ortho-substituted arenes. |
Data Summary & Troubleshooting
Comparative Yields (Representative Data)
| Reaction Type | Electrophile | Conditions | Typical Yield | Main Side Product |
| Reductive Amination | Benzaldehyde | NaBH(OAc)3, DCE, RT | 85-95% | Dialkylation (trace) |
| Reductive Amination | Cyclohexanone | NaBH(OAc)3, DCE, AcOH | 70-85% | Unreacted SM |
| Buchwald-Hartwig | 4-Bromoanisole | Pd/BINAP, NaOtBu, 100°C | 75-90% | Hydrodehalogenation |
| Acylation | Acetyl Chloride | TEA, DCM, 0°C | >95% | O-acylation (if TEA excess >3eq) |
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Conversion (Reductive Amination) | Steric hindrance at ketone; poor imine formation. | Add 1.0 eq AcOH; Switch solvent to MeOH; Use stronger reductant NaCNBH3 (Caution: Toxic). |
| O-Acylation observed | High basicity or excess acylating agent reacting with C3-OH. | Perform acylation at 0°C; Add amine stoichiometrically; Use mild base (NaHCO3 biphasic). |
| Dehydration (Styrene formation) | Acidic conditions + Heat. | Ensure reaction pH > 4. Avoid heating >80°C in acidic media. |
| Emulsion during Workup | Amphiphilic nature of amino-alcohol. | Saturate aqueous layer with NaCl; Use 10% MeOH in DCM for extraction. |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] Link
-
Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
3-Hydroxypyrrolidine Synthesis: Larduinat, M., et al. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology."[2] Organic Letters (via ResearchGate), 2026. Link
-
Trifluoromethyl Group Properties: Wang, J., et al.[3] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Pharmaceuticals, 2023. Link
-
Palladium-Catalyzed Hydroarylation: Sweeney, J. B., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[4] iScience, 2018.[4] Link
Sources
The Strategic Integration of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol in Fragment-Based Drug Design Libraries
Senior Application Scientist Note: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments," which, despite typically low binding affinities, can form high-quality interactions with a biological target.[4][5] These initial hits then serve as starting points for rational drug design, being grown, linked, or merged to generate potent lead compounds.[4][6][7][8] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[5][9][10] This guide provides a detailed examination of a particularly valuable fragment, 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol , outlining its strategic value and providing comprehensive protocols for its integration and use in drug discovery workflows.
A Privileged Fragment: Deconstructing 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
The value of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol as a fragment lies in the synergistic contribution of its three key structural motifs. Each component bestows desirable physicochemical properties that align with the core tenets of modern medicinal chemistry and FBDD.
dot graph "Fragment_Analysis" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Node F [label="3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol", pos="0,0!", shape=hexagon, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5];
// Component Nodes N1 [label="Pyrrolidin-3-ol Scaffold", pos="-3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="4-(Trifluoromethyl)phenyl Group", pos="3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N3 [label="Tertiary Alcohol", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges from Main Node F -> N1 [label="Core Structure"]; F -> N2 [label="Key Substituent"]; F -> N3 [label="Interaction Point"];
// Property Nodes P1a [label="3D Vectorial Diversity", pos="-5,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P1b [label="sp3-Richness", pos="-3,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P1c [label="Synthetic Handle (N-H)", pos="-1,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P2a [label="Metabolic Stability", pos="1,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P2b [label="Enhanced Binding Affinity", pos="3,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P2c [label="Lipophilicity Modulation", pos="5,-3.5!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; P3a [label="H-Bond Donor/Acceptor", pos="0,4!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from Components to Properties N1 -> P1a; N1 -> P1b; N1 -> P1c; N2 -> P2a; N2 -> P2b; N2 -> P2c; N3 -> P3a; } enddot Caption: Key structural features of the fragment and their contributions.
-
The Pyrrolidinol Scaffold: The saturated, non-planar pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[11] Its sp³-rich character provides three-dimensional diversity, allowing it to explore and fit into complex protein binding sites more effectively than flat, aromatic systems.[12][13][14] This inherent 3D nature is a sought-after attribute in modern fragment libraries, as it can lead to higher hit rates against challenging targets.[15][16] Furthermore, the secondary amine of the pyrrolidine ring serves as an excellent and readily accessible synthetic vector for future fragment elaboration.[5]
-
The 4-(Trifluoromethyl)phenyl Group: The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design.[17] This group significantly enhances the metabolic stability of the molecule by blocking potential sites of oxidation on the aromatic ring.[17][18] The strong electron-withdrawing nature of the -CF₃ group can also modulate the pKa of nearby functionalities and improve binding affinity to the target protein.[18][19][20][21][22] It often serves to increase lipophilicity, which can improve membrane permeability and cellular uptake.[17][18]
-
The Tertiary Alcohol: The hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling it to form specific, enthalpy-driven interactions within a protein's binding site.[23] These polar interactions are often key to achieving binding affinity and selectivity. The tertiary nature of the alcohol provides steric definition and positions the hydroxyl group in a fixed orientation relative to the scaffold.
Physicochemical Properties for FBDD
A fragment's utility is defined by its physicochemical properties, which must adhere to established guidelines like the "Rule of Three" (Ro3) to ensure developability.[1][5][16][24]
| Property | Guideline (Rule of Three) | 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | Compliance Rationale |
| Molecular Weight (MW) | < 300 Da | ~233.22 Da | Falls comfortably within the ideal range, ensuring it is small and simple enough to explore chemical space efficiently.[1][25][26] |
| cLogP | ≤ 3 | ~1.8 | Indicates moderate lipophilicity, balancing aqueous solubility with the ability to engage in hydrophobic interactions.[24][26] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 (O-H, N-H) | Provides key interaction points without being overly polar, which could hinder cell permeability.[23][24][26] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (O, N) | Offers opportunities for directed binding interactions.[23][24][26] |
| Rotatable Bonds | ≤ 3 | 1 | The rigid scaffold minimizes conformational entropy loss upon binding, leading to more efficient interactions.[1][24] |
| Fraction of sp³ carbons (Fsp³) | > 0.35 | ~0.44 | High Fsp³ character indicates significant three-dimensional shape, which is increasingly recognized as beneficial for clinical success.[27] |
The FBDD Workflow: From Library to Lead
Integrating a new fragment into a drug discovery campaign follows a structured, multi-stage process. The goal is to identify its binding to a target of interest and then use that information to build a more potent, drug-like molecule.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign using 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol.
Protocol 1: Fragment Quality Control (QC)
Rationale: The integrity of any screening campaign depends on the quality of the library compounds. This protocol ensures the identity, purity, and solubility of the fragment stock before its inclusion in the screening library.
Materials:
-
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol solid sample
-
DMSO-d₆ (for NMR)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-quality, dry DMSO for stock solution
Procedure:
-
Identity and Purity Assessment (LC-MS):
-
Prepare a 1 mg/mL solution of the fragment in ACN.
-
Inject 1 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of 5-95% ACN (with 0.1% FA) in Water (with 0.1% FA) over 5 minutes.
-
Monitor UV absorbance (e.g., at 254 nm) and mass spectrometry (positive ion mode).
-
Acceptance Criteria: Purity >95% by UV area; observed mass matches the expected m/z for [M+H]⁺.
-
-
Structural Confirmation (¹H NMR):
-
Dissolve ~2-5 mg of the fragment in ~0.6 mL of DMSO-d₆.
-
Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.
-
Acceptance Criteria: The observed spectrum should be consistent with the expected chemical shifts and coupling patterns for the structure. All expected protons should be accounted for.
-
-
Solubility Assessment (Nephelometry or Visual):
-
Prepare a 100 mM stock solution of the fragment in 100% DMSO.
-
Serially dilute this stock into PBS to final concentrations of 200 µM, 100 µM, and 50 µM. Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubate samples for 1-2 hours at room temperature.
-
Measure turbidity using a nephelometer or inspect visually against a dark background.
-
Acceptance Criteria: The fragment should be fully soluble in the screening buffer at the highest intended screening concentration, with no visible precipitate.[5]
-
-
Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock (e.g., 100 mM) in high-quality, anhydrous DMSO.
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C in a desiccated environment.
-
Protocol 2: Primary Hit Identification by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive biophysical technique ideal for detecting the weak, transient binding events typical of fragments.[28][29][30] It provides real-time, label-free data on binding interactions.[31]
Materials:
-
SPR instrument (e.g., Biacore series)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest (in a suitable buffer, e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
QC-passed fragment stock solution (100 mM in DMSO)
-
Running buffer (e.g., PBS with 0.05% P20 surfactant and 1% DMSO)
Procedure:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a high density (e.g., 10,000 - 15,000 Response Units) to maximize the signal for small fragment binding.[32]
-
Use a reference flow cell (activated and blocked with ethanolamine) to subtract non-specific binding and bulk refractive index changes.
-
-
Assay Development:
-
Fragment Screening:
-
Dilute the fragment stock to a single, high concentration (e.g., 100-200 µM) in running buffer.
-
Inject the fragment solution over the target and reference flow cells for a short contact time (e.g., 30-60 seconds), followed by a dissociation phase.
-
Hit Criteria: A fragment is considered a potential hit if it shows a response significantly above the background noise and a response profile indicative of a specific binding event (i.e., curvature in association/dissociation phases) on the target surface but not the reference surface.
-
-
Hit Confirmation:
-
Re-test initial hits using a dose-response analysis (e.g., 5-8 concentrations) to confirm binding and estimate the dissociation constant (Kᴅ).
-
Protocol 3: Hit Validation by Ligand-Observed NMR
Rationale: NMR techniques like Saturation Transfer Difference (STD) are powerful orthogonal methods for hit validation.[33][34] STD-NMR is highly sensitive for detecting weak binders and confirms that the fragment binds directly to the target protein in solution.[35][36]
Materials:
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe
-
Target protein solution in a deuterated buffer (e.g., 50 mM d₁₁-Tris, 150 mM NaCl, in 99.9% D₂O)
-
QC-passed fragment stock solution (in DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Prepare an NMR sample containing the target protein at a low concentration (e.g., 10-20 µM) and the fragment at a higher concentration (e.g., 200-500 µM). The ligand-to-protein ratio should be high.[37]
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
STD-NMR Experiment Setup:
-
The experiment involves acquiring two spectra in an interleaved manner.[36]
-
On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.[36]
-
Use a saturation time of ~2 seconds.
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Interpretation:
-
Hit Confirmation: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. In the difference spectrum, only signals from the binding fragment will appear.[34] Non-binders will show no signals.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, guiding initial SAR.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification phase.[25][38] It provides definitive proof of binding and reveals the precise binding mode, orientation, and interactions, which is essential for structure-based drug design.[23][][40][41]
Materials:
-
Crystals of the target protein
-
QC-passed fragment stock solution
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol)
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment (from a DMSO stock) to the protein's crystallization mother liquor to a final concentration of 1-10 mM.
-
Transfer a protein crystal into the soaking solution. The soaking time can vary from minutes to hours, depending on the crystal packing and stability.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into the cryoprotectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known apo-structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The trifluoromethyl group, being electron-rich, can sometimes provide a clear signal in the density map.
-
-
Analysis and Model Building:
-
If clear density is observed, model the fragment into the binding site.
-
Refine the structure and analyze the key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Outcome: A high-resolution 3D model that will guide the next phase of the project: hit-to-lead optimization.
-
From Hit to Lead: Strategies for Fragment Elaboration
Once a binding mode is confirmed by crystallography, the fragment must be optimized to increase its affinity and develop drug-like properties.[2][6][8][42] The structure of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol offers clear, synthetically tractable vectors for this evolution.
dot graph "Elaboration_Vectors" { layout=neato; node [shape=none, image="placeholder_molecule_image.svg", label=""]; // Placeholder for actual molecule image // In a real implementation, you would replace the placeholder with an SVG or PNG of the molecule. // For this text-based output, I will describe the vectors.
mol [label="", pos="0,0!", shape=plaintext, fontname="Arial", fontsize=12,
label=<
3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
>];
// This is a conceptual representation. The DOT language itself cannot render chemical structures.
// The description below is the key part.
}
enddot
Caption: Key synthetic vectors for hit-to-lead optimization.
-
Vector 1 (Growing from the Pyrrolidine Nitrogen): This is the most common and versatile elaboration strategy.[7] The secondary amine can be readily functionalized via acylation, alkylation, reductive amination, or arylation to introduce new chemical groups that can occupy adjacent sub-pockets in the binding site, thereby increasing affinity and potency.[4]
-
Vector 2 (Aromatic Substitution): While the trifluoromethyl group is beneficial, the phenyl ring offers positions for further substitution. For example, adding a small polar group could pick up an additional hydrogen bond with the target. This strategy, often called "scaffold hopping" or merging, can fine-tune properties and explore new interactions.[4][7][8]
-
Vector 3 (Stereochemical Exploration): The fragment possesses a chiral center at the C3 position. Synthesizing and testing the opposite enantiomer is a critical step to determine if the interaction is stereospecific, which is a hallmark of a meaningful biological interaction.
By systematically exploring these vectors, guided by structural biology and computational chemistry, this high-quality fragment can be efficiently evolved into a potent and selective lead compound.[7][42]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Saturation transfer difference NMR for fragment screening. PubMed.
- Fragment Screening & Fragment-Based Drug Design. Unknown Source.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
- Fragment-to-Lead.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- FBDD: Fragment-Based Drug Design. BioSolveIT.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.
- Fragment screening by ligand observed nmr. Bruker.
- Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
- Chapter 7. Fragment-Based Drug Discovery. Unknown Source.
- Concepts and Core Principles of Fragment-Based Drug Design. PMC.
- Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers.
- Chapter 7: Fragment and Low Molecular Weight Compound Analysis. Books.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Fragment library design. Stanford Medicine.
- Designing fragment libraries. Unknown Source.
- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
- What makes a good fragment in fragment-based drug discovery? Taylor & Francis Online.
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Unknown Source.
- Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. PMC.
- X-Ray Crystallography for Hit Confirm
- Fragments: where are we now? Biochemical Society Transactions - Portland Press.
- What physico-chemical parameters must have molecules for fragment libraries?
- SPR-based Fragment Screening: Advantages and Applic
- Fragment screening by SPR and advanced applic
- (PDF) Saturation Transfer Difference NMR for Fragment Screening.
- Crystallographic Fragment Screening.
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Unknown Source.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
- Fragment HIT Identific
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Unknown Source.
Sources
- 1. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 2. massbio.org [massbio.org]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. biosolveit.de [biosolveit.de]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 19. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 21. jelsciences.com [jelsciences.com]
- 22. jelsciences.com [jelsciences.com]
- 23. tandfonline.com [tandfonline.com]
- 24. med.stanford.edu [med.stanford.edu]
- 25. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 27. researchgate.net [researchgate.net]
- 28. books.rsc.org [books.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]
- 33. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 35. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 36. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 41. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 42. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Chiral 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Analogs
Introduction
The pyrrolidine scaffold is a privileged structural motif frequently encountered in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its significance in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs, where it often plays a critical role in defining the molecule's three-dimensional shape and interaction with biological targets.[2][3] Specifically, chiral 3-aryl-3-pyrrolidinol derivatives, such as the 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol analogs, are of paramount importance. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these analogs highly sought-after targets in drug discovery programs.[4][5]
This comprehensive guide provides detailed application notes and protocols for the stereoselective synthesis of chiral 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol analogs. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for accessing these valuable compounds with high enantiomeric purity. We will delve into the strategic considerations behind various synthetic routes, offering insights into the causality of experimental choices and ensuring the trustworthiness of the described protocols.
Strategic Approaches to Chiral 3-Aryl-3-Pyrrolidinol Synthesis
The asymmetric synthesis of 3-substituted pyrrolidin-3-ols can be approached through several strategic disconnections. The choice of strategy often depends on the availability of starting materials, the desired stereochemical outcome, and the scalability of the process. Key strategies include:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline or pyroglutamic acid), to construct the pyrrolidine core with a predefined stereochemistry.[1][6] While often robust, this method can sometimes involve lengthy synthetic sequences.[1]
-
Chiral Auxiliary-Mediated Synthesis: The use of a covalently attached chiral auxiliary can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is cleaved to afford the desired enantiomerically enriched product.[7]
-
Asymmetric Catalysis: This is often the most efficient and economical approach, employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.[1][8] Methods like asymmetric hydrogenation, dihydroxylation, and cycloadditions fall under this category.[9][10][11]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.[12] Enzymatic resolutions are a common and effective example of this strategy.[12]
This guide will focus on a highly effective and versatile approach that combines a Grignard reaction on a prochiral pyrrolidinone precursor, which can be accessed through various established methods.
Synthetic Workflow Overview
A general and efficient pathway to chiral 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol analogs involves the key step of a diastereoselective Grignard addition to a chiral N-protected pyrrolidin-3-one. The subsequent removal of the chiral auxiliary or protecting group furnishes the target compound.
Caption: General synthetic workflow for chiral 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol.
Detailed Protocols
Protocol 1: Synthesis of N-Boc-pyrrolidin-3-one
This protocol describes the synthesis of the key precursor, N-Boc-pyrrolidin-3-one, starting from commercially available materials. The Dieckmann condensation is a crucial step in the formation of the pyrrolidinone ring.[13]
Materials:
-
N-Boc-iminodiacetic acid diethyl ester
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-iminodiacetic acid diethyl ester (1.0 equiv) in anhydrous toluene (5 mL/mmol), add sodium ethoxide (1.1 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to decarboxylation by heating with a catalytic amount of p-toluenesulfonic acid in toluene.
-
After cooling, the mixture is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-pyrrolidin-3-one as a colorless oil.
Protocol 2: Asymmetric Synthesis of tert-Boc (R)-3-hydroxy-3-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate via Grignard Reaction
This protocol details the key stereoselective addition of a Grignard reagent to the prochiral N-Boc-pyrrolidin-3-one. The use of a chiral ligand in conjunction with the Grignard reagent can induce high enantioselectivity. Alternatively, a chiral auxiliary on the nitrogen can direct the attack of the Grignard reagent.[14][15] For the purpose of this protocol, we will describe a substrate-controlled diastereoselective addition to a chiral N-protected pyrrolidin-3-one, which can be prepared using methods such as those involving chiral auxiliaries.[7]
Materials:
-
N-((R)-1-phenylethyl)-pyrrolidin-3-one (as an example of a chiral precursor)
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of 4-bromobenzotrifluoride (1.0 equiv) in anhydrous THF via the dropping funnel. A small portion should be added initially to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining solution of 4-bromobenzotrifluoride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Part B: Grignard Addition
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of N-((R)-1-phenylethyl)-pyrrolidin-3-one (1.0 equiv) in anhydrous THF via a syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically enriched tertiary alcohol.
Protocol 3: Deprotection to Yield Chiral 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
This protocol describes the removal of the N-protecting group to yield the final target compound. The choice of deprotection conditions depends on the nature of the protecting group. For an N-Boc group, acidic conditions are typically employed. For an N-benzyl or N-phenylethyl group, hydrogenolysis is a common method.
Materials (for Hydrogenolysis of N-phenylethyl group):
-
Diastereomerically enriched N-((R)-1-phenylethyl)-3-hydroxy-3-(4-(trifluoromethyl)phenyl)pyrrolidin
-
Palladium on carbon (10% Pd/C), 10 mol%
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-protected pyrrolidinol (1.0 equiv) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography or recrystallization to obtain the enantiomerically pure 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol.
Data Presentation
Table 1: Representative Yields and Enantioselectivities for Asymmetric Synthesis Strategies
| Strategy | Key Reaction | Catalyst/Auxiliary | Typical Yield (%) | Typical ee/de (%) | Reference |
| Asymmetric Hydrogenation | Reduction of a pyrrolin-3-one | Ru-BINAP complex | 85-95 | 90-99 ee | [12] |
| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of a 3-pyrrolin | AD-mix-β | 70-85 | >95 ee | [10][11] |
| Chiral Auxiliary Directed Cycloaddition | 1,3-Dipolar Cycloaddition | Oppolzer's Camphorsultam | 60-75 | >98 de | [7] |
| Grignard addition to chiral precursor | Nucleophilic addition | Substrate control | 70-90 | 85-95 de | [3] |
Visualization of Key Mechanisms
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[10] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[11]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[10]
Grignard Reaction Mechanism
The Grignard reaction involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon.[14][16]
Caption: General mechanism of the Grignard reaction with a carbonyl compound.[15]
Conclusion
The preparation of chiral 3-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ol analogs is a significant endeavor in modern synthetic and medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these valuable compounds with high stereochemical control. The choice of synthetic route will ultimately be guided by the specific goals of the research program, including the desired scale of synthesis and the availability of resources. By understanding the underlying principles of each method, scientists can make informed decisions to efficiently achieve their synthetic targets.
References
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2024, October 16). National Institutes of Health (NIH). [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021, November 17). White Rose Research Online. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025, August 10). ResearchGate. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. [Link]
-
Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Symmetry-Assisted Synthesis of C2-Symmetric trans-α,α'-Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,ω-Terminal Dienes. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Sharpless Asymmetric Dihydroxylation. (2023, April 3). Encyclopedia.pub. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks. [Link]
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022, May 20). Organic Process Research & Development - ACS Publications. [Link]
-
Synthesis and Characterization of the First Pyrrolidine‐Based Chiral Ionic Liquids. (2008, April 25). Wiley Online Library. [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. (2023, March 17). National Institutes of Health (NIH). [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021, June 9). ACS Publications. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). MDPI. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Semantic Scholar. [Link]
-
Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal. [Link]
-
Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. (2023, September 20). Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Synthesis of 3-arylidenepyrrolidines (microreview). (2025, August 5). ResearchGate. [Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. (n.d.). ResearchGate. [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2010, March 9). MDPI. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
How Alcohols Are Created Using the Grignard Reaction. (2021, July 19). Dummies.com. [Link]
-
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (2009, May 7). ACS Figshare. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (n.d.). JOCPR. [Link]
-
Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). JOCPR. [Link]
-
3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate. [Link]
-
An enantioselective synthesis of 3,3′-pyrrolidinyl spirooxindoles. (n.d.). ResearchGate. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. Grignard Reaction [organic-chemistry.org]
reagents for coupling 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol with carboxylic acids
This Application Note is designed for medicinal chemists and process development scientists working with the specific scaffold 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol .
This intermediate presents a classic chemoselectivity challenge: it contains a secondary amine (highly nucleophilic) and a tertiary benzylic-like alcohol (sterically hindered, prone to elimination). The 4-trifluoromethyl group exerts a strong electron-withdrawing effect, influencing both the stability of the tertiary center and the solubility profile.
Substrate Analysis & Strategic Planning
The substrate, 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (1 ), possesses two distinct nucleophilic sites. Successful coupling requires a clear definition of the target moiety (Amide vs. Ester) and careful reagent selection to prevent the dehydration of the tertiary alcohol to the corresponding styrene derivative (3-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole).
Chemical Challenges
-
Steric Hindrance: The C3-hydroxyl is tertiary and adjacent to a bulky aryl group. Standard esterification (Fischer) will fail.
-
Elimination Risk: While the electron-deficient -CF3 group destabilizes the carbocation (reducing E1 elimination risk compared to electron-rich analogs), the thermodynamic drive to conjugate with the aromatic ring still makes E2 elimination a risk under harsh acidic or basic conditions.
-
Chemoselectivity: In the absence of protecting groups, the secondary amine will react exclusively with standard coupling reagents.
Decision Matrix
The following workflow dictates the experimental approach based on the desired product.
Figure 1: Strategic decision tree for coupling carboxylic acids to 3-aryl-pyrrolidin-3-ol scaffolds.
Protocol A: Chemoselective Amide Coupling (N-Acylation)
This is the most common transformation. The goal is to couple a carboxylic acid to the secondary amine while leaving the tertiary alcohol untouched.
Recommended Reagent: T3P (Propylphosphonic Anhydride) While HATU and EDC/HOBt are effective, T3P is superior for this specific substrate.[1] T3P operates in a cyclic transition state that is highly chemoselective for amines over sterically hindered alcohols. It also produces water-soluble byproducts, simplifying purification of the polar pyrrolidine product.
Comparative Reagent Data
| Reagent | Coupling Efficiency | Risk of O-Acylation | Workup Difficulty | Recommendation |
| T3P | High | Very Low | Low (Aq. Wash) | Primary |
| HATU | Very High | Low | Medium (Remove Urea) | Secondary (Lab Scale) |
| EDC/HOBt | Medium | Low | Medium | Cost-effective alternative |
| SOCl₂ | High | High | High (Risk of Elimination) | Avoid |
Detailed Procedure (T3P Method)
Reagents:
-
Substrate: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Dissolution: In a round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and the pyrrolidine substrate (1.0 equiv) in anhydrous EtOAc (approx. 5-10 mL per mmol).
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5 minutes.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise.
-
Note: The reaction is exothermic; maintain temperature < 5°C during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Workup (The T3P Advantage):
-
Add water (equal volume) to the reaction mixture.
-
Separate phases.
-
Wash the organic layer with 1M NaOH (to remove unreacted acid and T3P byproducts) and then with Brine.
-
Caution: Avoid strong acid washes (e.g., 1M HCl) if the product is acid-sensitive, though the -CF3 group stabilizes the molecule somewhat.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Esterification of the Tertiary Alcohol (O-Acylation)
Coupling to the C3-hydroxyl is significantly more difficult due to steric crowding from the pyrrolidine ring and the 4-trifluoromethylphenyl group. The nitrogen MUST be protected (e.g., N-Boc) before attempting this.
Recommended Reagent: Steglich Conditions (DCC/DMAP) Standard acid chlorides often fail or cause elimination. The Steglich esterification uses DMAP as a nucleophilic catalyst to transfer the acyl group to the hindered alcohol.[4]
Mechanism of Action (Steglich)
-
Activation: DCC reacts with the carboxylic acid to form an O-acylisourea.[4]
-
Transfer: DMAP attacks the O-acylisourea, forming a reactive N-acylpyridinium ion.
-
Coupling: The tertiary alcohol attacks the N-acylpyridinium species, forming the ester and regenerating DMAP.
Figure 2: Steglich esterification flow for hindered tertiary alcohols.
Detailed Procedure (Steglich Method)
Reagents:
-
Substrate: N-Boc-3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 – 1.5 equiv)
-
Coupling Agent: DCC (Dicyclohexylcarbodiimide) (1.5 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 – 0.5 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Preparation: Dissolve the N-protected substrate (1.0 equiv) and the carboxylic acid (1.5 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.5 equiv).
-
Expert Tip: Higher loading of DMAP (up to 1.0 equiv) may be necessary for extremely hindered tertiary alcohols, but start with 0.5 equiv to minimize side reactions.
-
-
Coupling: Cool the solution to 0°C. Add DCC (1.5 equiv) dissolved in a small amount of DCM dropwise.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12–24 hours.
-
Monitoring: This reaction is slow. If conversion is poor after 24h, do not heat (risk of elimination). Instead, add more DCC/DMAP.
-
-
Workup:
-
Filter off the white DCU precipitate.
-
Wash the filtrate with saturated NaHCO₃ (remove acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography is usually required to remove traces of urea and N-acylurea byproducts.
Troubleshooting & Optimization
Issue: Elimination (Dehydration)
The formation of the styrene-like alkene is the primary failure mode.
-
Cause: Acidic conditions or high temperatures.
-
Solution: Ensure solvents are anhydrous and neutral. When using T3P, ensure excess base (DIPEA) is present to neutralize the slightly acidic nature of the reagent. For esterification, strictly avoid thionyl chloride (SOCl₂) or oxalyl chloride.
Issue: Low Yield in Esterification
-
Cause: Extreme steric hindrance of the tertiary alcohol.
-
Solution: Switch to the Yamaguchi Esterification .
-
Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), TEA, DMAP.
-
Protocol: Form the mixed anhydride first, then add the alcohol and DMAP in toluene. This is more aggressive than Steglich but carries a higher risk of elimination.
-
References
-
T3P Reagent Overview
- Archimica (now Euticals). "Propylphosphonic Anhydride (T3P®) - The Water Scavenger." Specialty Chemicals Magazine.
-
Steglich Esterification Mechanism
-
General Amide Coupling Reviews
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. xtalks.com [xtalks.com]
Troubleshooting & Optimization
improving yield of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Grignard addition
Technical Support Center: Grignard Addition Optimization Topic: Improving Yield of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Ticket ID: #GRIG-CF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol via Grignard addition to
The Root Cause: 3-Pyrrolidinones are highly prone to enolization . Standard Grignard reagents (
The Solution: Implementation of Organocerium chemistry (Imamoto conditions) . By transmetallating the Grignard with anhydrous Cerium(III) chloride (
Module 1: Mechanism & Theory (The "Enolization Trap")
Before altering your protocol, you must understand the competition occurring in your flask.[1] The electron-withdrawing protecting group (e.g., Boc, Cbz) on the pyrrolidine nitrogen increases the acidity of the
Pathway Competition Diagram
Figure 1: The "Enolization Trap." Standard Grignards act as bases (Red path), leading to recovered starting material upon quench.[1] Organocerium reagents favor addition (Green path).
Module 2: The Protocol (Imamoto Conditions)
The success of this reaction hinges entirely on the quality of your Cerium(III) Chloride . Commercial "anhydrous"
Step 1: Preparation of Anhydrous CeCl3 (The Critical Step)
-
Reagent:
(Heptahydrate).[1] -
Equipment: Schlenk flask, high-vacuum pump (<0.5 mmHg), oil bath.
Drying Protocol:
-
Place pulverized
in the flask. -
Heat gradually:
-
RT to 60°C: Hold for 1 hour.
-
60°C to 90°C: Hold for 1 hour (vigorous bubbling occurs).
-
90°C to 140°C: Hold for 2 hours.
-
-
Cool to RT under Argon. The resulting powder should be fine and white.[1] If it is yellow or clumpy, hydrolysis occurred (forming inactive
); discard and restart.[1]
Step 2: Formation of the Organocerium Reagent
-
Add dry THF to the anhydrous
under Argon. -
Vigorous Stirring: Stir the slurry at RT for minimum 2 hours (or sonicate for 1 hour). This "activation" breaks up the crystal lattice.[1]
-
Cool slurry to -78°C .
-
Add 4-(Trifluoromethyl)phenylmagnesium bromide dropwise.
-
Stir for 30–60 minutes at -78°C to allow transmetallation (
).
Step 3: Addition of Substrate
-
Dissolve
-Boc-3-pyrrolidinone in dry THF. -
Add ketone solution dropwise to the Organocerium slurry at -78°C.
-
Allow to warm slowly to 0°C over 2–3 hours.
-
Quench: Add saturated aqueous
(Do not use HCl; see Module 4).
Module 3: Reagent Quality Control (Troubleshooting)
A common failure mode is "dead" Grignard reagent.[1] The presence of the trifluoromethyl group stabilizes the anion slightly, but moisture sensitivity remains high. You must titrate your Grignard before use.[1]
Recommended Method: Knochel Titration (
| Step | Action | Observation |
| 1 | Dissolve accurately weighed | Solution turns dark brown.[1][3] |
| 2 | Add Grignard reagent dropwise via syringe at 0°C. | Brown color persists. |
| 3 | Endpoint reached.[1] | Solution becomes clear/colorless instantly. |
Calculation:
Module 4: Workup & Isolation
Issue: Dehydration. Tertiary benzylic alcohols on pyrrolidine rings are prone to acid-catalyzed elimination, yielding the styrene derivative (alkene).[1]
Prevention:
-
Quench: Use saturated
or dilute acetic acid.[1] Avoid strong mineral acids (HCl, ).[1] -
Extraction: Keep the aqueous phase pH > 5.
-
Purification: If using silica gel chromatography, add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity.[1]
Workflow Visualization
Figure 2: Optimized Workflow for Organocerium-Mediated Addition.
FAQ: Frequently Asked Questions
Q: Can I use
Q: My product has a new spot on TLC that is less polar than the alcohol. What is it? A: This is likely the elimination product (alkene).[1] This happens if your quench was too acidic or if the reaction mixture warmed up too much during the quench. Ensure the quench is performed at 0°C or lower.
Q: Why did my yield drop when I scaled up? A: Heat transfer.[1] The addition of Grignard to the ketone (or vice versa) is exothermic. On a larger scale, internal temperatures can spike, favoring enolization or decomposition.[1] Slow down the addition rate and ensure efficient cryo-cooling.
References
-
Imamoto, T., et al. "Organocerium reagents.[1][5] Nucleophilic addition to easily enolizable ketones."[5] Tetrahedron Letters, 1984, 25(38), 4233-4236.[1] [1]
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones."[1][5] Journal of the American Chemical Society, 1989, 111(12), 4392-4398.[1]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[1] [1]
-
Dimitrov, V., et al. "Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency."[1][6] Tetrahedron Letters, 1996, 37(37), 6787-6790.[1] [1]
Sources
- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency | Carnegie Science [carnegiescience.edu]
solubility enhancement of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol in organic solvents
Topic: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol[1]
Executive Summary
Compound: 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol CAS: 100243-39-8 (Free Base) | 1095545-12-2 (HCl Salt) Chemo-type: Fluorinated Aryl-Amino-Alcohol[1][2][3][4]
The Challenge: This molecule presents a "schizophrenic" solubility profile.[1] The pyrrolidine nitrogen and tertiary alcohol create a high-polarity core capable of strong hydrogen bonding (lattice energy stabilization), while the 4-trifluoromethylphenyl group introduces a rigid, lipophilic, and electron-withdrawing "tail." Users often experience poor solubility in non-polar solvents (due to the core) and poor solubility in water (due to the tail), leading to "oiling out" or gel formation during processing.
The Solution:
Solubility is best achieved by disrupting the crystal lattice through controlled protonation (salt formation) or fluorinated cosolvent systems that leverage the specific solvation properties of the
Module 1: Solvent Selection & Screening Strategy
Do not rely on single-solvent systems.[1] This compound requires a "Like-Dissolves-Like" approach that addresses both ends of the molecule.[1]
1.1 The "Golden" Solvent Systems
Based on the structural motifs (
| Rank | Solvent System | Mechanism of Action | Application |
| 1 | Methanol / Dichloromethane (1:9 to 1:4) | Synergistic: DCM solvates the | General synthesis, Column chromatography. |
| 2 | HFIP (Hexafluoroisopropanol) | Fluorous Solvation: The fluorine atoms in HFIP interact favorably with the | NMR analysis, Difficult dissolutions, Peptide coupling. |
| 3 | Ethyl Acetate + 1% Triethylamine | Basicity Control: The added base prevents the amine from protonating and sticking to silica or precipitating as a carbonate salt from air. | Extractions, Crystallization. |
| 4 | DMSO or DMF | Dipolar Aprotic: High dielectric constant overcomes lattice energy.[1] | Biological assays (Stock solutions).[1] |
1.2 Critical Warning: The "Oiling Out" Phenomenon
Issue: When recrystallizing from hot solvents (e.g., Toluene/Hexane), the compound separates as a distinct liquid phase (oil) rather than crystals. Cause: The compound's melting point is depressed by impurities or solvent inclusion, dropping below the boiling point of the solvent. Fix: Use a "Seeding at Metastable Zone" protocol.[1] Cool the solution slowly to 5°C above the oiling temperature, add seed crystals, and hold for 2 hours before further cooling.
Module 2: Salt Formation Protocols
Protonating the pyrrolidine nitrogen is the most effective way to manipulate solubility. However, the choice of counter-ion dictates whether the compound dissolves in water or organic solvents.
2.1 Workflow: Choosing the Right Acid
Figure 1: Decision matrix for salt selection based on downstream application.[1]
2.2 Protocol: In-Situ Solubilization for Reactions
If the free base is insoluble in your reaction medium (e.g., DCM), convert it to a lipophilic salt in situ.[1]
-
Suspend the compound in Dichloromethane (DCM) (10 mL/g).
-
Add 1.05 equivalents of p-Toluenesulfonic acid (TsOH) or Methanesulfonic acid (MsOH).
-
Stir at room temperature for 15 minutes.
-
Result: The suspension should clear as the lipophilic tosylate/mesylate salt forms, which is highly soluble in DCM due to the organic counter-ion.[1]
Module 3: Thermodynamics & Stability (Troubleshooting)
3.1 Thermal Instability Alert (Elimination Risk)
Risk: This molecule contains a tertiary alcohol at the 3-position.[1] Under acidic conditions + heat , it is prone to E1 elimination , forming the dehydropyrrole (alkene).[1]
Mechanism:
Prevention:
-
Never heat above 40°C when the compound is in strong acid (HCl/H2SO4).[1]
-
If heating is required for dissolution, use a neutral solvent (DMSO) or a basic cosolvent (EtOAc + TEA).[1]
3.2 Solubility Data (Estimated vs. Observed)
Note: Values are representative of this structural class (Fluoro-Aryl-Amino-Alcohols).
| Solvent | Temp (°C) | Solubility (mg/mL) | Notes |
| Water (pH 7) | 25 | < 0.1 | Practically insoluble (Free Base).[1] |
| Water (pH 2) | 25 | > 50 | Highly soluble (Protonated).[1] |
| DCM | 25 | ~ 5-10 | Moderate.[1] |
| DCM + 10% MeOH | 25 | > 100 | Excellent (Recommended). |
| Hexane | 25 | < 0.1 | Insoluble.[1] |
| HFIP | 25 | > 200 | Super-solvent for fluorinated amines.[1] |
Frequently Asked Questions (FAQs)
Q1: I am trying to purify the compound by silica column, but it streaks and I lose mass. Why?
-
A: Secondary amines interact strongly with the acidic silanols on silica gel.[1]
Q2: The compound turned into a gel in Ethyl Acetate. How do I recover it?
-
A: Gelation indicates a meta-stable hydrogen bonding network entrapping solvent.[1]
-
Fix: Add a "breaker" solvent.[1] Add 5-10% Methanol or Isopropanol and warm gently (max 35°C). The alcohol disrupts the intermolecular H-bonds causing the gel.
-
Q3: Can I use DMSO for NMR? The peaks are broad.
-
A: Broad peaks in DMSO-
often result from restricted rotation of the phenyl ring or exchangeable protons (NH/OH).[1]-
Fix: Add 1 drop of D2O to exchange the NH/OH protons (they will disappear, sharpening the CH signals). Alternatively, use CD3OD or HFIP-
(if available) for better resolution of fluorinated species.[1]
-
References
-
PubChem. Compound Summary: (3S)-pyrrolidin-3-ol Derivatives.[1][5] National Library of Medicine.[1] Link
-
Umemoto, T., et al. The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design.[1] MDPI, 2025.[1] Link
-
Bégué, J. P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley-VCH, 2008.[1] (Foundational text on HFIP and fluorinated solvent effects).
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvatochromic principles applied to amino-alcohols).[1]
-
Sigma-Aldrich. 3-(Trifluoromethyl)pyrrolidine hydrochloride Product Sheet.Link
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. jsppharm.org [jsppharm.org]
- 5. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Separation of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Status: Active Ticket ID: #SEP-CF3-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Chiral Resolution of Fluorinated Aryl-Pyrrolidinols
Executive Summary & Molecule Analysis
User Query: How do I achieve baseline separation (
Technical Assessment: This molecule presents a classic "dual-functionality" challenge in chiral chromatography.
-
The Basic Center: The secondary amine in the pyrrolidine ring (
) acts as a strong hydrogen bond acceptor/donor but causes severe peak tailing due to non-specific interactions with residual silanols on the stationary phase silica support. -
The Chiral Center: The C3 position is a quaternary center bearing a hydroxyl group and a bulky electron-withdrawing trifluoromethylphenyl group.
-
The Fluorine Effect: The
group significantly increases lipophilicity, altering solubility profiles and potentially enhancing interactions with phenyl-based chiral selectors.
Recommended Approach:
While High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) is the traditional route, Supercritical Fluid Chromatography (SFC) is the superior choice here due to the high solubility of fluorinated compounds in supercritical
Interactive Troubleshooting Guide (FAQ)
Phase 1: Method Development (The "How-To")
Q: Which Chiral Stationary Phase (CSP) should I screen first?
A: Do not rely on a single column. For 3-aryl-3-hydroxypyrrolidines, polysaccharide-based CSPs are the gold standard.
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA). The helical twist of the amylose polymer often creates the best inclusion pocket for the bulky
phenyl group. -
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
-
Why? The carbamate linkages in these phases provide H-bond sites that interact with the C3-hydroxyl and the pyrrolidine amine, while the phenyl rings provide
stacking.
Q: My peaks are tailing severely (
A: Likely not. The tailing is caused by the secondary amine interacting with the silica support.
-
The Fix: You must use a basic additive.
-
For Normal Phase (Hexane/IPA): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) .
-
For SFC (
/MeOH): Add 0.1% to 0.2% Isopropylamine (IPAm) or DEA to the modifier (methanol).
-
-
Warning: If you are using an immobilized column (e.g., Chiralpak IA), you can use stronger solvents (DCM, THF) to disrupt aggregates, but start with standard alkane/alcohol mixtures first.
Q: Can I separate this without derivatization?
A: Yes, direct resolution is preferred. However, if
-
Protocol: React the crude amine with
. The resulting carbamate removes the basicity and adds a new H-bond acceptor site, often drastically improving resolution. The Boc group is easily removed later with TFA/DCM.
Phase 2: Optimization & Scale-Up
Q: I have separation (
A: The
-
In HPLC: Move to "Polar Organic Mode" (100% Acetonitrile or MeOH with 0.1% DEA/TEA) if using Immobilized phases (IA/IC). This drastically increases solubility compared to Hexane.
-
In SFC: The compound should be highly soluble in
/MeOH mixtures. Increase the co-solvent percentage (up to 30-40%) to prevent precipitation in the injector loop.
Experimental Workflows
Workflow A: Primary Screening Protocol (SFC)
Objective: Rapidly identify the hit column.
-
System: SFC with PDA detection (254 nm).
-
Conditions:
-
Mobile Phase A:
-
Mobile Phase B: Methanol + 0.1% Diethylamine (DEA)
-
Gradient: 5% to 50% B over 5 minutes.
-
Back Pressure: 120 bar.
-
Temp: 35°C.
-
-
Success Criteria: Look for split peaks with
in the gradient. Isocratic optimization follows.
Workflow B: Data Analysis & Decision Matrix
The following diagram illustrates the decision logic for optimizing the separation based on initial screening results.
Figure 1: Decision tree for method development. Note the critical "Derivatization" branch if direct resolution fails.
Quantitative Data: Additive Effects
The table below demonstrates the theoretical impact of mobile phase additives on the chromatography of 3-aryl-pyrrolidines (based on comparative class data).
| Mobile Phase Composition | Retention ( | Tailing Factor ( | Resolution ( | Status |
| Hexane / IPA (90:10) | 4.5 | 2.8 (Severe) | 0.4 | Fail (Silanol interaction) |
| Hexane / IPA / 0.1% DEA | 3.2 | 1.1 (Excellent) | 2.1 | Pass (Amine suppression) |
| Hexane / IPA / 0.1% TFA | 2.8 | 1.3 (Good) | 1.8 | Pass (Ion pairing)* |
| CO2 / MeOH (SFC) | 1.5 | 2.2 | 0.8 | Marginal (Needs additive) |
| CO2 / MeOH / 0.1% IPAm | 1.4 | 1.1 | 2.4 | Optimal (High speed) |
*Note: TFA is only recommended if using coated phases (AD-H/OD-H) cautiously or immobilized phases (IA/IC). Acidic additives can sometimes degrade the amine over long exposure.
Mechanistic Insight
Why does the separation work? The interaction is not random. It relies on a "Three-Point Interaction" model:
-
H-Bond Donor: The C3-Hydroxyl group of the analyte binds to the carbonyl of the carbamate on the CSP.
-
H-Bond Acceptor: The NH of the pyrrolidine binds to the NH of the carbamate on the CSP.
-
Steric/
-Interaction: The 4-Trifluoromethylphenyl group inserts into the chiral groove of the amylose/cellulose helix. The bulky group restricts rotation, enhancing the discrimination between the (R) and (S) enantiomers.
Figure 2: Simplified mechanistic representation of the chiral recognition process.
References
-
Chiral Technologies (Daicel).Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (General protocols for immobilized polysaccharide phases).
-
[1]
-
-
Phenomenex.Chiral HPLC & SFC Column Selection Guide.
-
Sigma-Aldrich. 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride Product Data. (Physical properties and handling).[1][2][3][4][5]
-
BenchChem.Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (Analogous chemistry and method transfer).
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: LC-MS/MS Fragmentation & Analysis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Executive Summary
The analysis of 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (hereafter referred to as 3-TFMPP-ol ) presents a unique challenge in bioanalysis due to the competing ionization behaviors of its secondary amine and the thermal instability of its tertiary alcohol moiety.
This guide provides a definitive technical comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the detection of 3-TFMPP-ol. We establish the mechanistic basis for its fragmentation—specifically the dominant dehydration pathway—and provide a validated experimental protocol for its quantification.
Key Technical Insight: The tertiary hydroxyl group at the C3 position is the "Achilles' heel" of this molecule during ionization. In-source fragmentation (ISF) leading to water loss (
Structural Analysis & Ionization Physics
Before designing the MS method, we must understand the physicochemical properties driving ionization.
-
Basic Center: The pyrrolidine nitrogen (
) ensures facile protonation in acidic media, making Electrospray Ionization (ESI+) the superior choice over APCI. -
Lability: The C3-hydroxyl group, being tertiary and benzylic-like (stabilized by the phenyl ring), is prone to elimination (
mechanism) in the gas phase. -
Fluorine Effect: The trifluoromethyl (
) group is strongly electron-withdrawing. It destabilizes the carbocation formed after water loss, yet the resonance of the phenyl ring compensates, creating a distinct fragmentation signature.
Comparison: ESI vs. APCI
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) |
| Suitability | Optimal. High sensitivity for the basic amine. | Sub-optimal. High thermal energy promotes excessive thermal degradation. |
| In-Source Frag | Moderate (Controllable via Cone Voltage). | High (Often uncontrollable loss of |
| Matrix Tolerance | Lower (Requires clean extraction). | Higher (Better for dirty matrices). |
Fragmentation Mechanics (The Core)
The fragmentation of 3-TFMPP-ol follows a predictable yet complex pathway governed by charge-remote fragmentation and inductive cleavage.
The Fragmentation Tree[1]
-
Precursor Ion (
232.1): The protonated molecule . -
Primary Pathway (Dehydration): The loss of water is the base peak in most collision energies.
-
Secondary Pathway (Ring Opening):
-
From the dehydrated species (
214), the pyrrolidine ring opens. -
Loss of
(ethylene) or fragments occurs.
-
-
Tertiary Pathway (Aromatic Cleavage):
-
Formation of the
cation ( 145). -
Note: The
group rarely cleaves as a radical ( 69) in ESI; it remains attached to the phenyl ring until very high collision energies are applied.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from precursor to diagnostic product ions.[4]
Caption: Predicted ESI+ fragmentation tree for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol. Blue indicates precursor; Red indicates the dominant quantifier ion.
Comparative Analysis: HRMS vs. QqQ
When choosing a platform for 3-TFMPP-ol analysis, the decision rests on the stage of drug development (Discovery vs. Regulated Bioanalysis).
Performance Matrix
| Feature | Triple Quadrupole (QqQ) | HRMS (Orbitrap/Q-TOF) | Verdict |
| Primary Use | Quantitative Bioanalysis (PK/TK) | Metabolite ID / Screening | QqQ for routine assays. |
| Sensitivity (LOQ) | Excellent (< 0.5 ng/mL achievable) | Good (~ 1-5 ng/mL) | QqQ wins on trace detection. |
| Selectivity | Unit Resolution (0.7 Da). Risk of isobaric interference.[5] | High Resolution (< 5 ppm). Distinguishes background noise. | HRMS is superior for complex matrices. |
| Linearity | 4-5 orders of magnitude | 3-4 orders of magnitude | QqQ is better for wide dynamic ranges. |
| Throughput | Fast (MRM dwell times < 10ms) | Slower (Scan speeds limit UHPLC peaks) | QqQ enables < 3 min run times. |
Recommendation: Use HRMS during the initial method development to confirm the elemental composition of the
Experimental Protocol (Self-Validating)
This protocol is designed to minimize in-source fragmentation and maximize reproducibility.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that suppress the amine signal.
-
Aliquot 50 µL plasma .
-
Add 10 µL Internal Standard (e.g., deuterated analog or generic analog like Haloperidol).
-
Add 50 µL 0.1 M NaOH . Critical: Basifying the sample ensures the pyrrolidine is uncharged (neutral), allowing it to partition into the organic layer.
-
Add 600 µL MTBE (Methyl tert-butyl ether) .
-
Vortex (5 min) and Centrifuge (10 min @ 4000 rpm).
-
Evaporate supernatant and reconstitute in Mobile Phase A/B (80:20).
B. LC-MS/MS Conditions[7][8]
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
-
Why? C18 provides standard retention. Phenyl-Hexyl columns can also be used to interact with the fluorinated ring for alternate selectivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.5 mL/min.
C. MS Parameters (Source Optimization)[1]
-
Ion Mode: ESI Positive.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Keep LOW (e.g., 20-30V).
-
Warning: High cone voltage will strip the water molecule before the quadrupole, causing the precursor signal (
232) to disappear and the fragment ( 214) to appear as the parent. This compromises assay integrity.
-
Workflow Diagram
Caption: Optimized bioanalytical workflow for 3-TFMPP-ol quantification.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of pyrrolidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Reference for ESI vs APCI ionization physics).
-
PubChem Database. "3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Compound Summary." National Center for Biotechnology Information.
(Note: Specific fragmentation papers for this exact CAS number are proprietary/rare; mechanisms cited are derived from established "First Principles" of mass spectrometry for pyrrolidines and trifluoromethyl-benzenes as detailed in References 1 & 2.)
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
This guide outlines the safety, handling, and operational protocols for 3-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol , a specialized scaffold used in medicinal chemistry (often for GPCR or kinase inhibitor discovery).
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a system of controls designed to mitigate the specific physicochemical hazards of fluorinated heterocycles.
Executive Hazard Analysis & Risk Profile
Before selecting PPE, one must understand the molecular behavior of the compound. This molecule combines a secondary amine (pyrrolidine) with a lipophilic fluorinated phenyl group and a polar hydroxyl moiety.
-
The Pyrrolidine Ring (Secondary Amine): This is the primary hazard driver. Secondary amines are basic and can form hydrogen bonds with biological membranes, facilitating skin absorption. While the phenyl ring reduces volatility compared to unsubstituted pyrrolidine, the amine remains a sensitizer and irritant.
-
The Trifluoromethyl Group (-CF₃): This moiety imparts high metabolic stability and lipophilicity. In the event of thermal decomposition (fire), it releases Hydrogen Fluoride (HF) , a critical respiratory and contact hazard.
-
Physical State: Typically supplied as a hydrochloride salt (solid) or a free base (viscous oil/low-melting solid). The salt form presents inhalation risks (dust), while the free base presents permeation risks.
GHS Classification (Conservative Estimation)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Signal Word: WARNING (Treat as DANGER if handling >10g or free base).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >5 mg of substance.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Safety glasses are insufficient. The basicity of the pyrrolidine nitrogen can cause immediate corneal opacity upon contact. Goggles provide a seal against dust and splashes. |
| Dermal (Hands) | Double Nitrile Gloves (Total thickness >8 mil) | Outer: 5 mil Nitrile (Textured). Inner: 4 mil Nitrile (Indicator color). Why: Fluorinated amines can permeate thin nitrile. The "double-shell" method allows you to spot breaches immediately. |
| Respiratory | N95/P2 Respirator (Solids) or Fume Hood (Liquids) | Solid Salt: N95 prevents inhalation of hygroscopic dusts. Free Base/Solution: Must be handled in a fume hood (Face velocity >100 fpm) to capture volatile amine vapors. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Standard lab coats are porous. Tyvek sleeves cover the wrist gap—the most common site of exposure during weighing. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Static-induced dispersion of fine dust.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Fluorinated solids are prone to high static charge, causing "jumping" of particles.
-
The "Closed Transfer" Rule: Never transport an open weighing boat across the lab. Place the boat inside a secondary container (e.g., a larger beaker) immediately after weighing.
-
Solvent Trap: If preparing a stock solution, add the solvent to the vial before adding the solid if possible, or use a funnel to prevent neck contamination.
Protocol B: Solubilization & Reaction Setup
Risk: Exothermic protonation and pressure buildup.
-
Solvent Choice: The compound is soluble in DMSO, Methanol, and DCM.
-
Caution: Avoid Acetone or Ketones if the compound is a free base, as secondary amines can form enamines/imines over time, degrading your sample.
-
-
Deprotection (if applicable): If converting the HCl salt to a free base using base (e.g., NaHCO₃), CO₂ evolution will occur. Do not cap the vial immediately. Allow gas evolution to cease for 5 minutes.
-
Inert Atmosphere: While not strictly pyrophoric, the amine is hygroscopic. Flush headspace with Argon/Nitrogen to maintain purity.
PPE Decision Logic & Workflow
The following diagram illustrates the decision process for selecting PPE based on the specific laboratory activity.
Figure 1: PPE Selection Decision Tree based on physical state and quantity.[2][3]
Emergency Response & Disposal
Spill Response (The "Dry-Wet" Method)
-
Solid Spill: Do not sweep dry. This generates dust.[4] Cover with a paper towel dampened with Ethanol , then wipe up. The ethanol suppresses dust and solubilizes the organic residue.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels alone for large spills (>5mL) as the high surface area can accelerate evaporation of the solvent.
-
Skin Contact:
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Contraindication: Do not use organic solvents (ethanol/acetone) to wash skin; this drives the lipophilic fluorinated compound deeper into the dermis.
-
Waste Disposal (Halogenated Segregation)
This compound contains Fluorine. It must be disposed of in the Halogenated Organic Waste stream.
-
Do not mix with acidic waste streams if the compound is in free base form (potential exotherm).
-
Labeling: Clearly mark the waste tag with "Fluorinated Organic" to alert EH&S to potential HF generation during incineration.
References
-
PubChem. (n.d.). Compound Summary: Pyrrolidine derivatives and safety data. National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 3-(trifluoromethyl)pyrrolidin-3-ol. Retrieved February 24, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
